molecular formula C4H7NO5 B556927 (3S)-3-hydroxy-D-aspartic acid CAS No. 5753-30-0

(3S)-3-hydroxy-D-aspartic acid

Cat. No.: B556927
CAS No.: 5753-30-0
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-hydroxy-D-aspartic acid is a non-proteinogenic amino acid derivative of D-aspartic acid, characterized by hydroxylation at the third carbon position . It is one of the four stereoisomers of 3-hydroxyaspartic acid, which contains two chiral centers . This compound is provided for research applications and is strictly For Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or any personal uses. In scientific research, 3-hydroxyaspartic acid and its derivatives are of significant interest due to their presence as constituents in peptides and more complex natural products synthesized by various microorganisms and fungi . Its structural features make it a valuable multifunctional building block in asymmetric organic synthesis for the construction of more complex molecules . Furthermore, the 3-hydroxyaspartic acid residue (Hya) is found in the EGF-like domains of certain vitamin K-dependent plasma proteins, such as Protein C, highlighting its relevance in biochemical and physiological studies . Researchers also utilize derivatives of D-aspartic acid, like this one, to explore a wide range of biological processes, including the role of D-amino acids in regulating hormone synthesis in neuroendocrine tissues and their function in the central nervous system .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875575
Record name 3-hydroxy-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9
Record name 3-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71653-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxy-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC158204
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC139979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aspartic acid, DL-erythro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC119128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malic acid, 3-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Threo-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythro-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-HYDROXY-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Role of 3-Hydroxyaspartic Acid Stereoisomers in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The family of D-amino acids, once considered anomalies in mammalian biology, has emerged as a critical class of signaling molecules in the central nervous system (CNS). Among the lesser-explored players in this domain are the stereoisomers of 3-hydroxyaspartic acid. This technical guide provides an in-depth exploration of the biological roles of these compounds, with a particular focus on (3S)-3-hydroxy-D-aspartic acid (D-erythro-3-hydroxyaspartate) and its counterparts. We will delve into their distinct interactions with key targets in glutamatergic neurotransmission, namely NMDA receptors, serine racemase, and excitatory amino acid transporters (EAATs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the neurobiology of 3-hydroxyaspartic acid isomers and their potential as research tools and therapeutic agents.

While 3-hydroxyaspartic acid is found in certain proteins as a post-translational modification and in some microorganisms, its presence as an endogenous, free signaling molecule in the mammalian CNS is not well-established[1][2]. However, the potent and stereospecific activities of its synthetic forms have made them invaluable pharmacological tools for dissecting the complexities of glutamatergic signaling.

Stereoisomers of 3-Hydroxyaspartic Acid: A Primer

3-Hydroxyaspartic acid possesses two chiral centers, giving rise to four stereoisomers: D- and L-erythro, and D- and L-threo forms[1][2]. The specific spatial arrangement of the hydroxyl and amino groups is critical in determining the biological activity of each isomer, as will be detailed in the subsequent sections. The user-specified compound, (3S)-3-hydroxy-D-aspartic acid, corresponds to D-erythro-3-hydroxyaspartate[3].

Direct Modulation of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine[4].

D-erythro-3-hydroxyaspartate: A Potent Agonist

A significant finding is that D-erythro-3-hydroxyaspartate is a potent agonist at the NMDA receptor, exhibiting submicromolar affinity[5]. This direct activation of the NMDA receptor can lead to neuronal depolarization and calcium influx, triggering downstream signaling cascades. The L-enantiomer, L-erythro-3-hydroxyaspartate, is considerably less potent, highlighting the stereoselectivity of the NMDA receptor's glutamate binding site[5].

DL-threo-3-hydroxyaspartate: An Antagonist of Glutamate-Mediated Activation

In contrast to the agonistic properties of the erythro isomer, DL-threo-3-hydroxyaspartate has been shown to reduce NMDA receptor activation by glutamate in cultured neurons[6]. This suggests a competitive antagonistic or partial agonist activity at the glutamate binding site.

The differential effects of these isomers on NMDA receptors underscore the subtle structural requirements for ligand binding and receptor gating.

Modulation of D-Serine Availability through Serine Racemase Inhibition

D-serine, a primary co-agonist of synaptic NMDA receptors, is synthesized from L-serine by the enzyme serine racemase[4][7]. The activity of this enzyme is a key determinant of NMDA receptor function.

L-erythro-3-hydroxyaspartate: A Potent Competitive Inhibitor

L-erythro-3-hydroxyaspartate has been identified as a potent competitive inhibitor of serine racemase[8][9]. By blocking the synthesis of D-serine, this compound can indirectly reduce the activation of NMDA receptors. This makes L-erythro-3-hydroxyaspartate a valuable tool for studying the physiological and pathological roles of D-serine in the CNS. The inhibitory constant (Ki) for this interaction is in the micromolar range[9].

The following diagram illustrates the inhibitory effect of L-erythro-3-hydroxyaspartate on the synthesis of D-serine and its subsequent impact on NMDA receptor activation.

L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine NMDA_R NMDA Receptor D_Serine->NMDA_R co-agonist Serine_Racemase->D_Serine produces L_EHA L-erythro-3-hydroxyaspartate L_EHA->Serine_Racemase inhibits Ca_influx Ca²+ Influx NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R agonist

Caption: Inhibition of D-serine synthesis by L-erythro-3-hydroxyaspartate.

Regulation of Glutamate Homeostasis via Excitatory Amino Acid Transporters

Excitatory amino acid transporters (EAATs) are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity.

L-threo-3-hydroxyaspartate: A Potent EAAT Inhibitor

L-threo-3-hydroxyaspartic acid is a well-characterized and potent inhibitor of several EAAT subtypes[1]. By blocking glutamate uptake, this compound can prolong the presence of glutamate in the synapse, leading to enhanced activation of glutamate receptors. This property makes it a useful tool for studying the consequences of impaired glutamate clearance in various neurological conditions. The erythro isomers also exhibit some inhibitory activity at EAATs, but are generally less potent than the L-threo form[5].

The following diagram illustrates the role of L-threo-3-hydroxyaspartate in modulating synaptic glutamate levels.

Presynaptic Presynaptic Terminal Glutamate_synapse Glutamate Presynaptic->Glutamate_synapse release Postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate EAAT EAAT Glutamate_synapse->EAAT uptake Glutamate_Receptor Glutamate Receptors Glutamate_synapse->Glutamate_Receptor EAAT->Presynaptic L_THA L-threo-3-hydroxyaspartate L_THA->EAAT inhibits

Caption: Inhibition of glutamate uptake by L-threo-3-hydroxyaspartate.

Summary of Biological Activities

The following table summarizes the primary biological activities of the different stereoisomers of 3-hydroxyaspartic acid in the CNS.

StereoisomerPrimary TargetEffectPotency
D-erythro-3-hydroxyaspartate NMDA ReceptorAgonistHigh (submicromolar)[5]
L-erythro-3-hydroxyaspartate Serine RacemaseCompetitive InhibitorHigh (micromolar Ki)[9]
NMDA ReceptorAgonistLow[5]
L-threo-3-hydroxyaspartate Excitatory Amino Acid Transporters (EAATs)InhibitorHigh[1]
DL-threo-3-hydroxyaspartate NMDA ReceptorReduces activation by glutamateModerate[6]

Experimental Protocols

Protocol 1: In Vitro Serine Racemase Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of a compound, such as L-erythro-3-hydroxyaspartate, on serine racemase activity.

1. Reagents and Materials:

  • Recombinant serine racemase

  • L-serine

  • Pyridoxal 5'-phosphate (PLP)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test compound (e.g., L-erythro-3-hydroxyaspartate)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0)

  • 96-well microplate

  • Microplate reader with fluorescence capabilities

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, DAAO, HRP, and Amplex Red.

  • Add varying concentrations of the test compound to the wells of the microplate.

  • Add recombinant serine racemase to all wells except the negative control.

  • Initiate the reaction by adding L-serine to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

3. Causality and Self-Validation:

  • The coupled enzyme assay provides a continuous readout of D-serine production. The specificity is ensured by the use of DAAO, which only acts on D-amino acids.

  • Including a positive control (a known serine racemase inhibitor) and a negative control (no inhibitor) validates the assay performance. A no-enzyme control is also crucial to account for any background signal.

Protocol 2: Electrophysiological Assessment of NMDA Receptor Activity

This protocol describes the use of patch-clamp electrophysiology to measure the effect of 3-hydroxyaspartate isomers on NMDA receptor currents in cultured neurons.

1. Reagents and Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

  • Internal solution for patch pipette (containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

  • NMDA

  • Glycine or D-serine

  • Test compounds (e.g., D-erythro-3-hydroxyaspartate, DL-threo-3-hydroxyaspartate)

  • Patch-clamp amplifier and data acquisition system

  • Microscope

2. Procedure:

  • Establish a whole-cell patch-clamp recording from a cultured neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Perfuse the neuron with an external solution containing a co-agonist (glycine or D-serine) but no NMDA.

  • Apply a brief pulse of NMDA to elicit a baseline NMDA receptor-mediated current.

  • After the baseline is stable, co-apply the test compound with NMDA and measure the resulting current.

  • To test for agonism (e.g., with D-erythro-3-hydroxyaspartate), apply the compound in the absence of NMDA.

  • To test for antagonism (e.g., with DL-threo-3-hydroxyaspartate), co-apply the compound with a fixed concentration of NMDA.

  • Wash out the test compound and ensure the response returns to baseline.

3. Causality and Self-Validation:

  • The use of specific NMDA receptor antagonists (e.g., AP5) can confirm that the measured currents are indeed mediated by NMDA receptors.

  • A stable baseline recording before and after drug application is essential for accurate measurement of the drug's effect. A dose-response curve should be generated to determine the EC50 or IC50 of the compound.

Pathophysiological Implications and Future Directions

The ability of 3-hydroxyaspartic acid isomers to modulate key components of the glutamatergic system suggests their potential relevance in various neurological and psychiatric disorders characterized by glutamatergic dysregulation.

  • Schizophrenia: Given the hypothesis of NMDA receptor hypofunction in schizophrenia, the indirect antagonism of these receptors by the serine racemase inhibitor L-erythro-3-hydroxyaspartate could be a valuable research tool to model aspects of the disease.

  • Excitotoxicity: In conditions such as stroke and traumatic brain injury, excessive glutamate receptor activation leads to neuronal death. The antagonistic properties of DL-threo-3-hydroxyaspartate at NMDA receptors could be explored in this context. Conversely, the EAAT inhibitory action of L-threo-3-hydroxyaspartate could be used to model excitotoxic conditions.

  • Drug Development: The distinct and potent activities of these stereoisomers make them excellent lead compounds for the development of more selective and potent modulators of NMDA receptors, serine racemase, and EAATs.

Future research should focus on determining if any of these 3-hydroxyaspartic acid isomers are endogenously present in the CNS at physiologically relevant concentrations. Furthermore, the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties will be crucial for translating the knowledge gained from these tool compounds into potential therapeutic agents.

Conclusion

The stereoisomers of 3-hydroxyaspartic acid are a compelling class of molecules that exhibit distinct and potent activities within the central nervous system. From the direct agonism of D-erythro-3-hydroxyaspartate at NMDA receptors to the potent inhibition of serine racemase by its L-erythro counterpart and the blockade of glutamate transporters by L-threo-3-hydroxyaspartate, these compounds provide a powerful toolkit for the neuroscience community. A thorough understanding of their specific actions is paramount for their effective use in research and for guiding the development of novel therapeutics targeting the glutamatergic system.

References

  • Aran, A., & Fletcher, E. J. (2004). hydroxyaspartate at glutamate transporters and NMDA receptors. Neuropharmacology, 47(3), 369-378.
  • Kishimoto, K., et al. (2018).
  • Marini, A., & Novelli, A. (1991). DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons. European Journal of Pharmacology, 194(1), 131-132.
  • Grokipedia. (n.d.). 3-Hydroxyaspartic acid. Retrieved from a source providing a general chemical and biological overview.
  • Stříšovský, K., et al. (2005). Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function. Journal of Biological Chemistry, 280(32), 28869-28877.
  • Wikipedia. (n.d.). 3-Hydroxyaspartic acid. Retrieved from [Link]

  • PubChem. (n.d.). D-erythro-3-hydroxyaspartate. Retrieved from [Link]

  • Strísovský, K., et al. (2011). Inhibition of Human Serine Racemase, an Emerging Target for Medicinal Chemistry. Current Drug Targets, 12(7), 1059-1073.
  • PubChem. (n.d.). DL-threo-beta-Hydroxyaspartic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-hydroxy-D-aspartic acid. Retrieved from [Link]

  • Paul, S. M., et al. (2013). Different oxysterols have opposing actions at N-methyl-D-aspartate receptors. Neuropharmacology, 74, 114-121.
  • SyneuRx. (2024).
  • D'Aniello, A., et al. (2000). D-Aspartic acid is a novel endogenous neurotransmitter. FASEB Journal, 14(9), 694-704.
  • Wada, M., et al. (2017). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Bioscience, Biotechnology, and Biochemistry, 81(1), 161-169.
  • Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino acids, 35(2), 507-510.
  • D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain research reviews, 53(2), 215-234.
  • Strísovský, K., et al. (2011). Inhibition of human serine racemase, an emerging target for medicinal chemistry. Current drug targets, 12(7), 1059–1073.
  • D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews, 53(2), 215-234.
  • Errico, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 21(22), 8744.
  • Wolosker, H., et al. (2012). Preparation and assay of recombinant serine racemase. Methods in molecular biology (Clifton, N.J.), 794, 357–366.
  • Wolosker, H., et al. (1999). Serine racemase: a glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission.
  • Rosa, R. B., et al. (2004). Evidence that 3-hydroxyglutaric acid interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats.
  • Zhang, Y., et al. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Molecules (Basel, Switzerland), 29(20), 4793.
  • Zhang, C., et al. (2022). N-methyl-D-aspartate receptor functions altered by neuronal PTP1B activation in Alzheimer's disease and schizophrenia models. Frontiers in Molecular Neuroscience, 15, 966904.
  • D'Aniello, A., et al. (2000). D-Aspartic acid is a novel endogenous neurotransmitter. The FASEB Journal, 14(9), 694-704.
  • Wolosker, H., et al. (2016). Serine racemase is involved in d-aspartate biosynthesis. Scientific Reports, 6, 29179.
  • Bodanszky, M., & Bodanszky, A. (1984). threo- and erythro- β-Hydroxy-DL-aspartic acids. The Journal of Organic Chemistry, 49(4), 733-735.
  • ChEBI. (2014). (3S)-3-hydroxy-D-aspartate(1−). Retrieved from [Link]

  • Li, Y., et al. (2015). Solid-State Synthesis, Characterization, and Biological Activity of the Bioinorganic Complex of Aspartic Acid and Arsenic Triiodide. Journal of Chemistry, 2015, 1-5.
  • Roshanzamir, F., & Safavi, S. M. (2017). The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. International journal of reproductive biomedicine, 15(1), 1–10.

Sources

Introduction: The Significance of (3S)-3-hydroxy-D-aspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enzymatic Synthesis of (3S)-3-hydroxy-D-aspartic acid

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that serve as crucial building blocks for pharmaceuticals, agrochemicals, and novel biomaterials.[1][2] Among these, β-hydroxy-α-amino acids are particularly valuable due to their prevalence in natural products and their utility as chiral precursors for synthesizing complex molecules like β-lactam antibiotics.[3][4] (3S)-3-hydroxy-D-aspartic acid, also known as D-erythro-β-hydroxyaspartate, is a stereoisomer of 3-hydroxyaspartic acid, a rare amino acid found in peptide antibiotics and human cerebrospinal fluid.[5][6]

The presence of two chiral centers in 3-hydroxyaspartic acid means it can exist as four distinct stereoisomers.[6] The precise control of stereochemistry during synthesis is paramount, as the biological activity of the final product is often dependent on a single, specific isomer. Traditional chemical synthesis routes to achieve such stereocontrol are often complex, require multiple steps with protecting groups, and may yield undesirable byproducts.[7] In contrast, biocatalytic methods employing stereoselective enzymes offer a more direct, efficient, and environmentally benign alternative, operating in aqueous media under mild conditions.[7]

This guide provides a comprehensive technical overview of the enzymatic synthesis of (3S)-3-hydroxy-D-aspartic acid, designed for researchers and drug development professionals. We will explore the primary enzymatic strategies, provide a detailed, field-proven protocol for an effective resolution-based approach, and discuss the critical parameters for process optimization and validation.

Core Enzymatic Strategies for Stereoselective Synthesis

The enzymatic production of a specific stereoisomer like (3S)-3-hydroxy-D-aspartic acid can be approached via two main routes: direct asymmetric synthesis from prochiral precursors or kinetic resolution of a racemic mixture.

Direct Asymmetric Synthesis

This "holy grail" approach involves the creation of the desired stereocenters in a single, enzyme-catalyzed step.

  • Aldol Condensation: Threonine aldolases (EC 4.1.2.5, 4.1.2.48, 4.1.2.42) are powerful tools for forming carbon-carbon bonds.[8][9] In principle, a D-threonine aldolase could catalyze the aldol condensation of glycine and glyoxylate to form 3-hydroxyaspartate. The key challenge lies in controlling the diastereoselectivity at the β-carbon to favor the desired D-erythro configuration. While these enzymes show broad aldehyde specificity, their diastereoselectivity can be low, often requiring protein engineering to enhance the formation of the desired isomer.[8][10]

  • Asymmetric Hydroxylation: A highly attractive route involves the direct, stereoselective hydroxylation of D-aspartic acid at the β-position. Enzymes such as 2-oxoglutarate-dependent hydroxylases have demonstrated the ability to perform highly regio- and stereoselective hydroxylation of various amino acids.[4] For instance, an asparagine hydroxylase has been successfully used for the one-pot production of L-threo-3-hydroxyaspartic acid from L-asparagine.[11] The discovery or engineering of a hydroxylase with specificity for D-aspartic acid and the ability to generate the (3S) configuration would represent a significant breakthrough for direct synthesis.

Enzymatic Kinetic Resolution (The Validated Approach)

Kinetic resolution is a robust and widely implemented strategy that leverages an enzyme's ability to selectively act on only one enantiomer in a racemic mixture. For the synthesis of (3S)-3-hydroxy-D-aspartic acid (D-erythro), this involves using an enzyme that specifically degrades the undesired L-erythro isomer from a racemic mixture of DL-erythro-3-hydroxyaspartate, leaving the desired, optically pure D-erythro isomer behind.

A key enzyme for this purpose is D-threo-3-hydroxyaspartate dehydratase (D-THA DH) from the soil bacterium Delftia sp. HT23.[12] This pyridoxal 5'-phosphate (PLP)-dependent enzyme exhibits a unique substrate stereospecificity. It actively catalyzes the dehydration (an ammonia-lyase reaction) of D-threo-3-hydroxyaspartate and L-erythro-3-hydroxyaspartate, converting them to oxaloacetate and ammonia.[12][13] Crucially, it does not act on the D-erythro isomer, making it a perfect catalyst for resolving a racemic DL-erythro mixture.

Logical Framework for Enzymatic Resolution

The causality of this process is straightforward: the enzyme selectively removes the unwanted enantiomer, thereby enriching the desired one. Because the enzymatic reaction is effectively irreversible, the resolution can be driven to completion, theoretically achieving a maximum yield of 50% with very high enantiomeric excess (>99% e.e.).[12]

G cluster_0 Starting Mixture cluster_1 Enzymatic Reaction cluster_2 Reaction Products DL-Erythro-3-hydroxyaspartate Racemic Mixture (D-Erythro + L-Erythro) enzyme D-threo-3-hydroxyaspartate dehydratase (D-THA DH) from Delftia sp. HT23 DL-Erythro-3-hydroxyaspartate->enzyme product Desired Product: (3S)-3-hydroxy-D-aspartic acid (D-Erythro Isomer) (Optically Pure) enzyme->product  No Reaction byproduct Byproducts: Oxaloacetate + Ammonia enzyme->byproduct  Selective Degradation  of L-Erythro Isomer

Caption: Enzymatic resolution of racemic DL-erythro-3-hydroxyaspartate.

Quantitative Data Summary

The following table summarizes the key performance metrics for the enzymatic resolution of DL-erythro-3-hydroxyaspartate using D-THA DH from Delftia sp. HT23, as reported in the literature.

ParameterValueSource
Enzyme D-threo-3-hydroxyaspartate dehydratase (D-THA DH)[12]
Source Organism Delftia sp. HT23[12]
Substrate DL-erythro-3-hydroxyaspartate (DL-EHA)[12]
Product D-erythro-3-hydroxyaspartate (D-EHA)[12]
Cofactor Pyridoxal 5'-phosphate (PLP)[12][13]
Activator Divalent Cations (e.g., Mn²⁺, Co²⁺)[13]
Reaction Yield 48.9% (isolated crystals)[12]
Optical Purity >99% enantiomeric excess (e.e.)[12]
Reaction pH ~8.5 (Tris-HCl buffer)[5]
Temperature 30 - 37 °C (typical for mesophilic enzymes)General Practice

Detailed Experimental Protocol: Enzymatic Resolution

This protocol provides a step-by-step methodology for producing (3S)-3-hydroxy-D-aspartic acid via enzymatic resolution. It is a self-validating workflow that includes stages for enzyme preparation, reaction, and product purification and analysis.

Workflow Overview

G start Start step1 Step 1: Expression & Purification of Recombinant D-THA DH Enzyme start->step1 step2 Step 2: Preparation of Racemic Substrate Solution (DL-Erythro-3-hydroxyaspartate) step1->step2 step3 Step 3: Enzymatic Resolution Reaction step2->step3 step4 Step 4: Reaction Quenching & Enzyme Removal step3->step4 step5 Step 5: Product Purification (Ion-Exchange Chromatography) step4->step5 step6 Step 6: Analysis & QC (HPLC for purity & e.e.) step5->step6 end Final Product: (3S)-3-hydroxy-D-aspartic acid step6->end

Caption: Overall workflow for the synthesis of (3S)-3-hydroxy-D-aspartic acid.

Step 1: Enzyme Preparation (Recombinant D-THA DH)

Causality: A pure and active enzyme is the cornerstone of a successful and reproducible biotransformation. This protocol assumes the use of a recombinant enzyme expressed in a host like E. coli for consistent supply and activity.

  • Gene Cloning & Expression: The gene encoding D-THA DH from Delftia sp. HT23 (NCBI Accession: AB433986) is cloned into a suitable expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The vector is transformed into an expression host such as E. coli BL21(DE3).

  • Cell Culture: Grow the transformed E. coli in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding a suitable inducer (e.g., 0.1-0.5 mM IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours. This enhances proper protein folding.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells using sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to remove cell debris. Purify the D-THA DH enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Elute the purified enzyme and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).

  • Activity Assay & Quantification: Determine the protein concentration (e.g., Bradford assay) and measure the enzyme's specific activity against its substrate L-erythro-3-hydroxyaspartate.

Step 2: The Resolution Reaction

Causality: The reaction conditions are optimized to ensure maximal enzyme activity and stability, driving the selective degradation of the L-erythro isomer to completion.

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.5).

    • 0.01 mM Pyridoxal 5'-phosphate (PLP). The PLP cofactor is essential for enzyme activity.[14]

    • 0.1 mM MnCl₂. Divalent cations like Mn²⁺ are known to activate the enzyme.[13]

    • 200 mM DL-erythro-3-hydroxyaspartate (substrate).

  • Enzyme Addition: Initiate the reaction by adding the purified D-THA DH enzyme to a final concentration determined by its specific activity (e.g., 20 units/mL).

  • Incubation: Incubate the reaction at 30°C with gentle agitation for 12-24 hours.

  • Reaction Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot (e.g., by adding acid or boiling). Analyze the sample by chiral HPLC to monitor the disappearance of the L-erythro peak and the corresponding enrichment of the D-erythro peak. The reaction is complete when the L-erythro isomer is no longer detected.

Step 3: Downstream Processing and Purification

Causality: The desired product must be separated from the enzyme, unused substrate (if any), buffer components, and reaction byproducts (oxaloacetate). Ion-exchange chromatography is highly effective for purifying amino acids based on their charge properties.

  • Reaction Quenching: Terminate the reaction by lowering the pH to ~3.0 with HCl. This denatures and precipitates the enzyme.

  • Enzyme Removal: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme. Collect the supernatant containing the product.

  • Ion-Exchange Chromatography:

    • Load the supernatant onto a strong cation exchange column (e.g., Dowex 50W series) equilibrated with a low pH buffer.

    • Wash the column to remove anionic and neutral components, including the byproduct oxaloacetate.

    • Elute the bound (3S)-3-hydroxy-D-aspartic acid using a gradient of a basic eluent, such as dilute ammonium hydroxide.

  • Solvent Removal & Crystallization: Collect the fractions containing the pure product (as determined by HPLC). Remove the volatile ammonium hydroxide and water under reduced pressure (rotary evaporation) to obtain the purified product as a solid or for crystallization.

  • Final Quality Control: Analyze the final product for chemical purity (HPLC, NMR) and optical purity (>99% e.e. via chiral HPLC).

Conclusion and Future Outlook

The enzymatic kinetic resolution of DL-erythro-3-hydroxyaspartate using D-threo-3-hydroxyaspartate dehydratase stands as a highly effective and validated method for producing optically pure (3S)-3-hydroxy-D-aspartic acid.[12] This approach combines high stereoselectivity with the operational simplicity and sustainability inherent in biocatalysis. While this resolution method is robust, the theoretical maximum yield of 50% remains a limitation.

Future research will undoubtedly focus on the development of direct synthesis routes. The discovery of novel hydroxylases or the protein engineering of existing aldolases to achieve high diastereoselectivity for the D-erythro isomer could pave the way for processes with 100% theoretical conversion.[8][11] Such advancements will further solidify the role of enzymatic synthesis as the premier technology for producing high-value, chiral non-proteinogenic amino acids for the pharmaceutical and life science industries.

References

  • Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide.
  • Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. PubMed.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central.
  • Asymmetric Synthesis of β-Hydroxy-α-amino Acids.
  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology.
  • Urinary l-erythro-β-hydroxyasparagine—a novel serine racemase inhibitor and substrate of the Zn2+-dependent d-serine dehydr
  • D-threo-3-hydroxyaspartate dehydratase from Delftia sp.
  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed Central.
  • Isolation and Amino Acid Sequence of a Dehydratase Acting on d-erythro-3-hydroxyaspartate From Pseudomonas Sp.
  • Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp.
  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers.
  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PubMed Central.
  • Gene-Reaction Schematic for D-threo-3-hydroxyaspartate dehydr
  • One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed.
  • 3-Hydroxyaspartic acid. Wikipedia.
  • Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and d-threonine aldolase.
  • Synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) with thermostabilized low-specific L-threonine aldolase from Streptomyces coelicolor A3(2).

Sources

Methodological & Application

quantitative analysis of (3S)-3-hydroxy-D-aspartic acid in brain tissue

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of (3S)-3-Hydroxy-D-Aspartic Acid in Brain Tissue by Chiral Derivatization and LC-MS/MS

Introduction: The Significance of D-Amino Acids in the Brain

For decades, D-amino acids were largely considered anomalies in mammals, with L-amino acids recognized as the exclusive building blocks of proteins. However, the development of highly sensitive analytical techniques has revealed that certain free D-amino acids, including D-serine and D-aspartic acid (D-Asp), are endogenous to the mammalian central nervous system (CNS) and act as critical signaling molecules.[1][2] D-Asp, in particular, plays a significant role in neuroendocrine regulation and is found at high concentrations in the brain during embryonic and early postnatal development, suggesting a key function in neurogenesis.[2][3][4]

(3S)-3-hydroxy-D-aspartic acid is a structural analog of both D-aspartic acid and the principal excitatory neurotransmitter, L-glutamate. Its significance lies in its potent and selective agonist activity at the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in numerous neurological and psychiatric disorders. Therefore, the precise quantification of endogenous NMDA receptor agonists like (3S)-3-hydroxy-D-aspartic acid in brain tissue is paramount for understanding brain physiology and for the development of novel therapeutics targeting glutamatergic pathways.

This application note provides a comprehensive, validated protocol for the . The method employs a robust sample preparation procedure followed by chiral derivatization and subsequent analysis by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle of the Method

The core challenge in analyzing (3S)-3-hydroxy-D-aspartic acid is its stereochemistry. Enantiomers possess identical physical properties, making them inseparable by standard chromatographic techniques. To overcome this, this protocol utilizes an indirect chiral separation approach.

The Causality of Chiral Derivatization: The method involves reacting the analyte with an enantiomerically pure chiral derivatization reagent. This reaction converts the enantiomeric pair (D- and L-hydroxyaspartic acid) into a pair of diastereomers. Diastereomers have distinct physicochemical properties, allowing them to be separated on a standard, achiral reversed-phase HPLC column.[5] Furthermore, derivatization can enhance the analyte's ionization efficiency and chromatographic retention, significantly improving the sensitivity and selectivity of the LC-MS/MS analysis.[6][7]

The workflow proceeds through three main stages:

  • Sample Preparation: Rapid homogenization of brain tissue and removal of proteins, which would otherwise interfere with the analysis.[8][9]

  • Chiral Derivatization: Covalent labeling of the analyte with a chiral reagent to form diastereomers.

  • LC-MS/MS Analysis: Chromatographic separation of the diastereomers followed by highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[10][11]

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis tissue Brain Tissue Collection (Rapid Freezing) homogenize Homogenization (Acidic Buffer) tissue->homogenize precipitate Protein Precipitation (e.g., Perchloric Acid) homogenize->precipitate supernatant Collect Supernatant precipitate->supernatant derivatize Chiral Derivatization (e.g., with L-FDLA) supernatant->derivatize quench Reaction Quenching derivatize->quench lcms UHPLC-MS/MS Analysis (Reversed-Phase C18) quench->lcms data Data Processing & Quantification lcms->data

Caption: High-level workflow for the analysis of (3S)-3-hydroxy-D-aspartic acid.

Materials and Reagents
ItemRecommended Specification
Standards & Reagents
(3S)-3-hydroxy-D-aspartic acid>98% purity
Isotope-labeled Internal Standarde.g., D-Aspartic-2,3,3-d3 acid
Chiral Derivatization ReagentNα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)
Perchloric Acid (PCA)70%, ACS Grade
Sodium BicarbonateACS Grade
Formic AcidLC-MS Grade
Solvents
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterLC-MS Grade or Type I Ultrapure
Equipment
HomogenizerProbe sonicator or bead beater
CentrifugeRefrigerated, capable of >15,000 x g
UHPLC SystemBinary pump, autosampler
Mass SpectrometerTriple quadrupole with electrospray ionization (ESI) source
Analytical ColumnC18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Detailed Experimental Protocols

This protocol is designed to rapidly halt metabolic activity and efficiently extract small molecule analytes while removing interfering macromolecules.

  • Tissue Collection: Dissect brain tissue of interest rapidly on an ice-cold plate. Immediately snap-freeze the tissue in liquid nitrogen or on dry ice to quench enzymatic activity. Samples may be stored at -80°C indefinitely.[9]

  • Homogenization: a. Weigh the frozen tissue sample (typically 20-50 mg). b. Add 10 volumes of ice-cold 0.4 M Perchloric Acid (PCA) (e.g., 500 µL for a 50 mg tissue sample). The acidic environment serves the dual purpose of precipitating proteins and stabilizing the analytes.[9][12] c. Homogenize the sample immediately using a probe sonicator on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent sample heating.

  • Protein Removal: a. Incubate the homogenate on ice for 20 minutes to ensure complete protein precipitation. b. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[12]

  • Supernatant Collection: a. Carefully collect the supernatant, which contains the analyte, into a new pre-chilled microcentrifuge tube. Be cautious not to disturb the protein pellet. b. The resulting acidic extract is now ready for derivatization.

This step creates diastereomers that are separable on an achiral column. The choice of L-FDLA is based on its efficient reaction with primary amines under mild conditions to yield products with excellent ionization properties for MS detection.[6]

  • pH Adjustment: a. To a 50 µL aliquot of the acidic supernatant, add 20 µL of 1 M Sodium Bicarbonate buffer (pH ~9.0). Vortex briefly. This raises the pH to the optimal range for the derivatization reaction.

  • Derivatization Reaction: a. Prepare a 10 mg/mL solution of L-FDLA in acetone. b. Add 20 µL of the L-FDLA solution to the pH-adjusted sample. c. Vortex the mixture and incubate at 40°C for 60 minutes in a heating block.

  • Reaction Quenching: a. After incubation, add 10 µL of 2 M Hydrochloric Acid (HCl) to quench the reaction by neutralizing the excess bicarbonate and stopping the derivatization process. b. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Final Sample Preparation: a. Transfer the supernatant to an HPLC vial for analysis.

This method uses reversed-phase chromatography to separate the derivatized diastereomers and tandem mass spectrometry in MRM mode for highly selective and sensitive quantification.[8][13]

Table 1: UHPLC Parameters

ParameterSettingRationale
Column C18 Reversed-Phase (e.g., Acquity HSS T3, 2.1x100mm, 1.8µm)Provides excellent retention and separation for the derivatized analytes.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes good peak shape and ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analytes.
Flow Rate 0.4 mL/minTypical flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Gradient 5% B to 95% B over 8 min; hold for 2 min; re-equilibrate for 3 min.A gradient is necessary to elute analytes with varying polarities.
Injection Vol. 5 µL
Column Temp. 40°CImproves peak shape and reduces viscosity.

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Derivatized amines ionize efficiently in positive mode.
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-product ion transitions.[10]
MRM Transitions To be determined empirically by infusing derivatized standardUnique transitions for the analyte and internal standard ensure specificity.
Collision Energy (CE) To be optimized for each transitionMaximizes the signal of the product ion.
Source Temp. 500°COptimal for desolvation.
Capillary Voltage 3.5 kV
Method Validation: Ensuring Trustworthy Data

A self-validating protocol requires rigorous assessment to ensure that the generated data is accurate and reproducible. The method should be validated according to established guidelines, assessing linearity, sensitivity, accuracy, and precision.[14][15]

Table 3: Typical Method Validation Performance

ParameterTypical ResultDescription
Linearity (r²) > 0.99The method provides a linear response across a defined concentration range.[13]
Lower Limit of Quant. (LLOQ) 1-10 ng/g tissueThe lowest concentration that can be quantified with acceptable accuracy and precision.[10][16]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, assessed by spiking known quantities.[11]
Precision (%RSD) < 15%The degree of scatter between a series of measurements, assessing repeatability.[8]
Biological Context: Role at the NMDA Receptor Synapse

(3S)-3-hydroxy-D-aspartic acid, like D-aspartate, is believed to function as an endogenous agonist at the NMDA receptor. Understanding its concentration in specific brain regions is vital for elucidating its role in synaptic transmission.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density vesicle Synaptic Vesicle (contains D-Asp & analogs) release Release into Synaptic Cleft nmda NMDA Receptor Glycine Site Glutamate Site Ion Channel influx Ca²⁺ Influx nmda:c->influx release->nmda:c (3S)-3-hydroxy- D-aspartic acid bind Binding

Caption: Action of (3S)-3-hydroxy-D-aspartic acid at the NMDA receptor.

The diagram illustrates the release of D-aspartate analogs from the presynaptic terminal and their subsequent binding to the glutamate site on the postsynaptic NMDA receptor, leading to channel opening and calcium influx. This process is fundamental to excitatory neurotransmission and synaptic plasticity.[3][17]

References
  • Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS. (2016). PubMed. [Link]

  • Analytical Strategies in neurotransmitters measurements: A mini liter
  • Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography. (2022). PubMed. [Link]

  • Development and Validation of analytical method for the Quantitative Determination of Neurotransmitters in Biological Fluid Samples using LC-MS/MS. (2014). ResearchGate. [Link]

  • Derivatization reagents for chiral molecules by LC-MS/MS. (n.d.). ResearchGate. [Link]

  • Development and validation of a method for the quantitative determination of monoamine neurotransmitters and their metabolites in rat brain tissue using HPLC-MS/MS. (n.d.). ResearchGate. [Link]

  • Sample Preparation for HPLC. (n.d.). University of Florida. [Link]

  • Sample collection and amino acids analysis of extracellular fluid of mouse brain slices with low flow push–pull perfusion. (2018). Royal Society of Chemistry. [Link]

  • determination of total and d-amino acid content in mice brain tissue by achiral-chiral. (n.d.). MavMatrix. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). National Institutes of Health. [Link]

  • Aspartic Acid in Health and Disease. (2023). MDPI. [Link]

  • Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. (2013). Semantic Scholar. [Link]

  • A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. (2022). bioRxiv. [Link]

  • D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. (2007). Brain Research Reviews. [Link]

  • A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. (2023). National Institutes of Health. [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). National Institutes of Health. [Link]

  • Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. (2017). National Institutes of Health. [Link]

  • A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. (2022). bioRxiv. [Link]

  • Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. (2021). Animal Nutrition. [Link]

  • Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. (2017). PLOS One. [Link]

  • New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. (2020). National Institutes of Health. [Link]

  • The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. (2017). International Journal of Reproductive BioMedicine. [Link]

Sources

Application Notes and Protocols: Utilizing 3-hydroxy-D-aspartate for Advanced Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling Neuronal Fate with 3-hydroxy-D-aspartate

In the intricate landscape of neuroscience research, understanding the precise mechanisms of neuronal cell death is paramount for developing effective therapeutics against a myriad of neurological disorders. Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of excitatory amino acid receptors, stands as a central mechanism in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] 3-hydroxy-D-aspartate, a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, serves as an invaluable tool for inducing and studying excitotoxic neurodegeneration in controlled laboratory settings.[3][4]

This comprehensive guide provides detailed application notes and protocols for the use of 3-hydroxy-D-aspartate in neurotoxicity studies. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, empowering researchers to not only replicate but also adapt and troubleshoot these methodologies for their specific research questions.

The Science of Excitotoxicity: The Role of 3-hydroxy-D-aspartate

3-hydroxy-D-aspartate mimics the action of the endogenous neurotransmitter glutamate, but with a high affinity for the NMDA receptor subtype.[4][5] The binding of 3-hydroxy-D-aspartate to the NMDA receptor, in conjunction with the presence of a co-agonist like glycine or D-serine and sufficient membrane depolarization to relieve the magnesium (Mg2+) block, triggers the opening of the receptor's ion channel.[5][6] This leads to a significant influx of calcium ions (Ca2+) into the neuron.[1][5][7]

While transient increases in intracellular calcium are fundamental to normal synaptic transmission and plasticity, a sustained and excessive influx, as induced by potent agonists like 3-hydroxy-D-aspartate, initiates a cascade of neurotoxic events.[1][2] This includes the activation of catabolic enzymes such as proteases, lipases, and nucleases, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death.[1][2]

The controlled application of 3-hydroxy-D-aspartate allows researchers to precisely model this excitotoxic cascade, providing a robust platform to investigate the efficacy of neuroprotective compounds, dissect the molecular pathways of neuronal death, and explore the cellular responses to excitotoxic insults.

Excitotoxicity_Pathway 3-hydroxy-D-aspartate 3-hydroxy-D-aspartate NMDA_Receptor NMDA Receptor 3-hydroxy-D-aspartate->NMDA_Receptor Binds and Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Enzyme_Activation Enzyme Activation (Proteases, Nucleases) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death (Apoptosis/Necrosis) Enzyme_Activation->Neuronal_Death ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Neuronal_Death

Caption: Signaling pathway of 3-hydroxy-D-aspartate-induced excitotoxicity.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for both in vitro and in vivo neurotoxicity studies using 3-hydroxy-D-aspartate. It is crucial to optimize parameters such as cell density, drug concentration, and exposure time for each specific experimental system.

Part 1: In Vitro Neurotoxicity in Primary Neuronal Cultures

This protocol describes the induction of excitotoxicity in primary cortical neurons, a widely used model for studying neuronal function and pathology.

1.1. Materials and Reagents:

  • Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates (e.g., 96-well plates for viability assays)

  • 3-hydroxy-D-aspartate stock solution (e.g., 10 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • Reagents for neurotoxicity assessment (e.g., MTT, LDH assay kits)

1.2. Experimental Workflow:

In_Vitro_Workflow Plate_Neurons 1. Plate Primary Neurons Culture_Neurons 2. Culture for 7-14 days Plate_Neurons->Culture_Neurons Prepare_Toxin 3. Prepare 3-hydroxy-D-aspartate dilutions Culture_Neurons->Prepare_Toxin Treat_Neurons 4. Expose neurons to toxin (e.g., 1-24 hours) Prepare_Toxin->Treat_Neurons Assess_Toxicity 5. Assess Neurotoxicity (MTT, LDH assays) Treat_Neurons->Assess_Toxicity Data_Analysis 6. Data Analysis Assess_Toxicity->Data_Analysis

Caption: Workflow for in vitro neurotoxicity studies.

1.3. Step-by-Step Protocol:

  • Cell Plating: Plate primary cortical neurons at a density of 1-2 x 10^5 cells/cm² on poly-D-lysine coated plates.

  • Cell Culture: Culture the neurons for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.

  • Preparation of 3-hydroxy-D-aspartate: Prepare a range of concentrations of 3-hydroxy-D-aspartate in pre-warmed Neurobasal medium. A typical starting range is 10-300 µM.

  • Treatment: Gently remove half of the culture medium from each well and replace it with the medium containing the desired concentration of 3-hydroxy-D-aspartate. Include a vehicle-only control group. Incubate for a predetermined duration (e.g., 1, 6, 12, or 24 hours).

  • Assessment of Neurotoxicity:

    • MTT Assay (Cell Viability): This assay measures the metabolic activity of viable cells.[8][9]

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

    • LDH Assay (Cytotoxicity): This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[10][11][12][13]

      • Collect the cell culture supernatant.

      • Follow the manufacturer's protocol for the LDH assay kit.

      • Measure the absorbance at the recommended wavelength. An increase in absorbance correlates with increased cytotoxicity.

1.4. Data Presentation:

Concentration of 3-hydroxy-D-aspartate (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
0 (Vehicle)100 ± 5.25.1 ± 1.3
1092.3 ± 4.812.5 ± 2.1
3075.1 ± 6.128.9 ± 3.5
10048.6 ± 5.555.3 ± 4.8
30021.4 ± 3.982.7 ± 6.2

Note: The data presented are for illustrative purposes only and will vary depending on the experimental conditions.

Part 2: In Vivo Neurotoxicity via Stereotaxic Injection

This protocol details the induction of a focal excitotoxic lesion in a specific brain region of a rodent model. This technique is crucial for studying the behavioral and pathological consequences of localized neuronal death.[4][7][14][15][16]

2.1. Materials and Reagents:

  • Adult male rats or mice

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

  • 3-hydroxy-D-aspartate solution (e.g., 20 mg/ml in sterile PBS)

  • Surgical tools

  • Suturing material

2.2. Step-by-Step Protocol:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the animal and securely mount it in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp, sterilize the area, and make a midline incision to expose the skull.

  • Coordinate Identification: Using a stereotaxic atlas, determine the coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region.

  • Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

  • Injection: Slowly lower the injection needle to the target depth. Infuse a small volume (e.g., 0.5-1.0 µl) of the 3-hydroxy-D-aspartate solution over several minutes.[14] Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Closure and Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring.

  • Post-lesion Analysis (after a suitable survival period, e.g., 7-14 days):

    • Histological Analysis: Perfuse the animal, and collect the brain for sectioning.

    • TUNEL Staining (Apoptosis): This method detects DNA fragmentation, a hallmark of apoptosis.[5][17][18][19][20]

      • Follow a standard TUNEL staining kit protocol on brain sections.

      • Visualize apoptotic cells using fluorescence microscopy.

    • Fluoro-Jade C Staining (Neurodegeneration): This stain specifically labels degenerating neurons.[1][3][21][22]

      • Mount brain sections on gelatin-coated slides.

      • Follow the Fluoro-Jade C staining protocol, which typically involves a basic alcohol solution, potassium permanganate, and the Fluoro-Jade C staining solution.

      • Visualize degenerating neurons under a fluorescence microscope.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, incorporate the following self-validating measures into your experimental design:

  • Dose-Response and Time-Course Studies: Initially, perform experiments with a range of 3-hydroxy-D-aspartate concentrations and exposure times to determine the optimal conditions for inducing a consistent and measurable level of neurotoxicity.

  • Positive and Negative Controls: Always include a vehicle-only control (negative control) to establish the baseline level of cell viability. For in vivo studies, a sham surgery group (injection of vehicle) is essential. A known neuroprotective agent can be used as a positive control to validate the assay's ability to detect therapeutic effects.

  • Multiple Assessment Methods: Utilize at least two different methods to assess neurotoxicity (e.g., a viability assay like MTT and a cytotoxicity assay like LDH). This provides a more comprehensive and robust evaluation of neuronal health.

  • Histological Confirmation: In in vivo studies, always confirm the location and extent of the lesion through histological analysis.

Conclusion: A Powerful Tool for Neurotoxicity Research

3-hydroxy-D-aspartate is a potent and specific tool for modeling excitotoxic neurodegeneration. The protocols outlined in this guide provide a solid foundation for researchers to investigate the mechanisms of neuronal death and to screen for potential neuroprotective therapies. By understanding the principles behind these techniques and incorporating rigorous controls, scientists can generate high-quality, reliable data that will advance our understanding of neurological diseases.

References

  • Histo-Chem. (n.d.). PROTOCOL Fluoro-Jade C stain is for neuronal degeneration with fluorescent Nissl counter stain. Retrieved from [Link]

  • Schmued, L. C., & Hopkins, K. J. (2000). Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade. Journal of Neuroscience Methods, 98(1), 59-66.
  • Harms, C., et al. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(12), e2338.
  • Biosensis. (n.d.). biosensis® Ready-to-Dilute (RTD) Fluoro-Jade C Staining Kit Protocol. Retrieved from [Link]

  • Kirby, E. D., et al. (2012). Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat. Journal of Visualized Experiments, (65), e4079.
  • Nagy, D., et al. (2013). Detection of Apoptosis in the Central Nervous System. Methods in Molecular Biology, 1004, 111-125.
  • Wikipedia. (2023). Fluoro-jade stain. Retrieved from [Link]

  • JoVE. (2022, June 27). Stereotaxic Surgery For Excitotoxic Lesion Of Specific Brain Areas In Adult Rat l Protocol Preview [Video]. YouTube. [Link]

  • Chen, Y., et al. (2020). Caspase-3 Activity Assay. Bio-protocol, 10(14), e3683.
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

  • BenchSci. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • Abbexa. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18.
  • JoVE. (2023, April 30). Video: The TUNEL Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved from [Link]

  • Aasirvatham, A. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Tedeschi, G., Pollegioni, L., & Negri, A. (2012). Assays of D-amino acid oxidases. Methods in Molecular Biology, 794, 381-395.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Zhang, T., et al. (2024). Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection. STAR Protocols, 5(3), 102434.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • ResearchGate. (n.d.). TUNEL assay for analysis of apoptotic cells in brain tissues. Retrieved from [Link]

  • Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 18.
  • Errico, F., et al. (2011). Increased D-aspartate brain content rescues hippocampal age-related synaptic plasticity deterioration of mice. Neurobiology of Aging, 32(12), 2229-2243.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • ResearchGate. (n.d.). TUNEL assay of apoptotic cell death in brain tissues after ESW.... Retrieved from [Link]

  • Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 18.
  • Vornov, J. J., et al. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience, 20(23), 8831-8843.
  • Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 18.
  • Luo, J., & Shi, R. (2005). Impact of Calcium Influx on Endoplasmic Reticulum in Excitotoxic Neurons: Role of Chemical Chaperone 4-PBA. Journal of Neurochemistry, 94(5), 1317-1327.
  • Al-Ghanim, A. M. (2010). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Iraqi Journal of Pharmaceutical Sciences, 19(2), 1-8.
  • Vornov, J. J., et al. (2000). NMDA and glutamate evoke excitotoxicity at distinct cellular locations in rat cortical neurons in vitro. Journal of Neuroscience, 20(23), 8831-8843.
  • Sacchi, S., et al. (2023). On the regulation of human D‐aspartate oxidase. The FEBS Journal, 290(17), 4349-4367.
  • Tymianski, M., et al. (1993). Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators. Journal of Neuroscience, 13(5), 2085-2104.
  • RWD Life Science. (2023, March 20). Stereotaxic Intracranial Injection Surgery Protocol. Retrieved from [Link]

  • Tymianski, M., et al. (1993).
  • Sani, M., et al. (2013). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons.
  • Sinor, J. D., et al. (2000). Developmental Changes in NMDA Neurotoxicity Reflect Developmental Changes in Subunit Composition of NMDA Receptors. Journal of Neuroscience, 20(3), 1139-1146.
  • Radio, N. M., & Mundy, W. R. (2008). Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges. Neurotoxicology, 29(4), 661-670.

Sources

Application Note & Protocol: Asymmetric Synthesis of Enantiopure (3S)-3-hydroxy-D-aspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3-hydroxy-D-aspartic acid, also known as D-erythro-β-hydroxyaspartic acid, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Its derivatives have been identified as potent blockers of glutamate transporters and are components of various natural products, including antimicrobial peptides.[2][3] The primary challenge in its synthesis lies in the precise stereocontrol of its two chiral centers at the C-2 and C-3 positions. This document provides a detailed guide to the asymmetric synthesis of the (2R,3S) enantiomer, focusing on a robust chemical strategy employing a chiral auxiliary-mediated aldol reaction. We will explore the causality behind the chosen methodology, present a detailed step-by-step protocol, and discuss alternative biocatalytic approaches.

Introduction: The Significance of Stereochemistry

3-Hydroxyaspartic acid possesses two stereocenters, giving rise to four possible stereoisomers: L-threo (2S,3S), L-erythro (2S,3R), D-threo (2R,3R), and D-erythro (2R,3S).[2] The specific configuration of these stereocenters dictates the molecule's three-dimensional structure and, consequently, its biological activity. The target of this guide, (3S)-3-hydroxy-D-aspartic acid ((2R,3S)-form), has a unique stereochemical arrangement that makes it a valuable chiral building block. Its synthesis requires a strategy that can independently and reliably set the stereochemistry at both the α- and β-carbons.

While various methods exist for the synthesis of β-hydroxy α-amino acids, including enzymatic resolutions and conversions from existing chiral pools, the asymmetric aldol condensation stands out for its high degree of stereocontrol and adaptability.[4][5][6][7] This guide will focus on an Evans' auxiliary-based approach, a cornerstone of modern asymmetric synthesis, to construct the desired stereoisomers with high fidelity.

Strategic Overview: Chemical vs. Biocatalytic Routes

The synthesis of enantiopure β-hydroxy α-amino acids can be broadly categorized into chemical and biocatalytic methods. Each approach offers distinct advantages and is suited for different applications.

Caption: Comparative overview of chemical and biocatalytic synthetic strategies.

Chemical Synthesis: Precision and Control

Chemical methods, particularly those using chiral auxiliaries or catalysts, offer unparalleled precision in constructing specific stereoisomers. The Evans' aldol reaction, for example, utilizes a temporary chiral auxiliary to direct the facial attack of an enolate on an electrophile, resulting in a predictable and highly diastereoselective bond formation.[8] This method is highly valued for its reliability and the extensive literature supporting its application.

Biocatalytic Synthesis: A Greener Alternative

Biocatalysis employs enzymes, such as aldolases or hydroxylases, to perform stereoselective transformations under mild, aqueous conditions.[9][10] For instance, L-threonine aldolases can catalyze the reaction between glycine and aldehydes to form β-hydroxy-α-amino acids with excellent stereoselectivity.[9] While powerful, these methods are often specific to producing L-amino acid derivatives and may have a limited substrate scope compared to chemical methods.[11]

Featured Protocol: Evans' Asymmetric Aldol Synthesis

This protocol details a reliable, multi-step chemical synthesis of enantiopure (3S)-3-hydroxy-D-aspartic acid. The core of this strategy is a highly diastereoselective aldol reaction between a chiral titanium enolate and a protected glyoxylate.

Rationale for Method Selection

The Evans' auxiliary approach is selected for its proven ability to deliver high diastereoselectivity (>99:1 in many cases). The oxazolidinone auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. Subsequent removal of the auxiliary is typically high-yielding and does not compromise the newly created stereocenters. This makes the entire sequence robust and suitable for producing high-purity material.

Overall Workflow

Caption: Stepwise workflow for the asymmetric synthesis via Evans' aldol reaction.

Materials and Reagents
ReagentGradeSupplierNotes
(R)-(+)-4-Phenyl-2-oxazolidinone>99%StandardChiral Auxiliary
Bromoacetyl bromide>98%StandardAcylating agent
Triethylamine (TEA)>99.5%, anhydrousStandardBase
Titanium(IV) chloride (TiCl₄)1.0 M in CH₂Cl₂StandardLewis Acid
(-)-Sparteine>98%StandardChiral Ligand
Benzyl glyoxylatePrepared in-houseSee referenceElectrophile
Sodium borohydride (NaBH₄)>98%StandardReducing agent
Benzylamine>99%StandardAmine source
Palladium on Carbon (Pd/C)10 wt. %StandardHydrogenolysis catalyst
Dichloromethane (DCM)AnhydrousStandardSolvent
Tetrahydrofuran (THF)AnhydrousStandardSolvent
Step-by-Step Experimental Protocol

Step 1: Preparation of N-Bromoacetyl-(R)-4-phenyl-2-oxazolidinone

  • Dissolve (R)-(+)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of bromoacetyl bromide (1.1 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:EtOAc). Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the acylated oxazolidinone as a white solid.

Step 2: Diastereoselective Aldol Condensation

Causality: This is the critical stereochemistry-defining step. TiCl₄ acts as a Lewis acid to form a rigid, chelated titanium enolate. The bulky phenyl group of the oxazolidinone and the chiral sparteine ligand work in concert to direct the approach of the benzyl glyoxylate electrophile, ensuring the formation of the desired (S)-configuration at the β-carbon.

  • In a flame-dried flask under argon, dissolve the N-bromoacetyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise. The solution should turn a deep red or yellow color.

  • In a separate flask, pre-mix TiCl₄ (1.1 eq) and (-)-sparteine (1.2 eq) in DCM at -78 °C. Add this solution to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add a pre-cooled (-78 °C) solution of benzyl glyoxylate (1.5 eq) in DCM dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous phase with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography to isolate the aldol adduct. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

Step 3: Auxiliary Cleavage and Protection

  • Dissolve the purified aldol adduct in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir vigorously for 4 hours.

  • Quench the reaction with aqueous sodium sulfite solution until a negative peroxide test is obtained (using peroxide test strips).

  • Extract the mixture to remove the chiral auxiliary (e.g., with EtOAc). The desired β-hydroxy acid product remains in the aqueous layer.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with EtOAc (3x).

  • Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the carboxylic acid, which can be converted to a methyl ester with diazomethane or TMS-diazomethane for stability and ease of handling in the next step.

Step 4: Stereoselective Reductive Amination

Causality: This step establishes the D-amino acid configuration (R) at the C-2 position. The β-hydroxyl group can direct the hydride reduction of an intermediate imine, but for higher control, conversion to an oxazolidinone and subsequent stereocontrolled functionalization is often preferred. For this protocol, we describe a directed reductive amination.

  • The product from Step 3 is an α-keto-β-hydroxy ester. Dissolve this compound (1.0 eq) in methanol.

  • Add benzylamine (1.2 eq) and a catalytic amount of acetic acid. Stir for 1 hour to form the imine intermediate.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. The stereoselectivity is substrate-dependent but often favors the desired anti-product due to chelation control or Felkin-Anh models.

  • Stir for 3 hours, then quench carefully with 1M HCl.

  • Basify the solution with saturated NaHCO₃ and extract with EtOAc.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to separate the diastereomers.

Step 5: Global Deprotection

  • Dissolve the purified, protected amino acid from Step 4 in methanol.

  • Add 10% Pd/C catalyst (10 mol %).

  • Fit the flask with a hydrogen balloon and stir vigorously under an H₂ atmosphere for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate. The residue is the final product, (3S)-3-hydroxy-D-aspartic acid. Purify further by recrystallization or ion-exchange chromatography if necessary.

Validation and Characterization
Analysis MethodExpected OutcomePurpose
¹H & ¹³C NMR Characteristic shifts for α-H, β-H, and carboxyl carbons.Structural confirmation.
Mass Spectrometry Correct m/z for [M+H]⁺ or [M-H]⁻.Molecular weight verification.
Chiral HPLC Single major peak on a chiral column.Determination of enantiomeric and diastereomeric excess.
Optical Rotation Measurement of specific rotation [α]D.Confirmation of enantiomeric purity against literature values.

Troubleshooting and Key Considerations

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield in Aldol Step Incomplete enolate formation; moisture in reagents/glassware; unstable electrophile.Ensure all reagents and solvents are strictly anhydrous. Use freshly prepared or purified glyoxylate.
Poor Diastereoselectivity Incorrect temperature control; wrong stoichiometry of Lewis acid or ligand.Maintain reaction temperature at -78 °C. Use freshly titrated or high-purity TiCl₄.
Incomplete Auxiliary Cleavage Insufficient peroxide or base; low reaction temperature.Increase equivalents of H₂O₂/LiOH. Allow the reaction to warm to room temperature and stir longer.
Epimerization Exposure to strong base or acid during workup or purification.Use buffered solutions for workup where possible. Avoid prolonged exposure to harsh pH conditions.

Conclusion

The asymmetric synthesis of (3S)-3-hydroxy-D-aspartic acid is a challenging yet achievable goal for synthetic chemists. The Evans' aldol-based protocol presented here provides a reliable and highly stereocontrolled route to access this valuable enantiopure compound. By understanding the causal factors behind each reaction step—from the rigid chelation of the titanium enolate to the directed reduction in the amination step—researchers can effectively troubleshoot and optimize the synthesis. This powerful chemical strategy enables the production of high-purity (3S)-3-hydroxy-D-aspartic acid, paving the way for its further investigation and application in drug discovery and development.

References

  • Lee, S., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(13), 4463-4471. [Link][2][11]

  • Corey, E.J., & Chen, R.H. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. Journal of Organic Chemistry, 69(19), 6489-92. [Link][4]

  • PubMed. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed. [Link]

  • Reddy, P. V., et al. (2015). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. Organic & Biomolecular Chemistry, 13(40), 10119-10123. [Link][5][7]

  • Semantic Scholar. (1992). Synthesis of β-hydroxyaspartates and β-hydroxymethylserines from N-Boc-(R)-serinal acetonide derived imines through asymmetric [2+2] cycloaddition reaction. Semantic Scholar. [Link]

  • Cardillo, G., et al. (1999). A practical method for the synthesis of beta-amino alpha-hydroxy acids. Synthesis of enantiomerically pure hydroxyaspartic acid and isoserine. Tetrahedron: Asymmetry, 10(15), 2889-2895. [Link]

  • Shimamoto, K., et al. (2000). Syntheses of optically pure β-hydroxyaspartate derivatives as glutamate transporter blockers. Bioorganic & Medicinal Chemistry Letters, 10(21), 2407-2410. [Link]

  • University of Notre Dame. (1993). Process for preparing .beta.-hydroxy-.alpha. amino acids. Figshare. [Link]

  • Feng, J., et al. (2021). Asymmetric biomimetic aldol reaction of glycinate enables highly efficient synthesis of chiral β-hydroxy-α-amino acid derivatives. Nature Communications, 12(1), 4723. [Link][9][10]

  • Umetsu, K., et al. (2018). Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Bioscience, Biotechnology, and Biochemistry, 82(4), 693-701. [Link]

  • Khalaf, J.K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-10. [Link][12][13]

  • Carballo, R.M., et al. (2012). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 77(20), 9335-9342. [Link]

  • Grokipedia. (n.d.). 3-Hydroxyaspartic acid. Grokipedia. [Link]

  • Toth, I., et al. (2001). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Journal of Peptide Science, 7(10), 528-534. [Link]

  • Deng, Y., et al. (2023). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances, 13(3), 1604-1611. [Link]

Sources

Developing a Competitive Immunoassay for the Quantification of (3S)-3-hydroxy-D-aspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

(3S)-3-hydroxy-D-aspartic acid is a non-proteinogenic amino acid with emerging biological significance, particularly in neurological processes and as a potential biomarker. Its detection and quantification in complex biological matrices present an analytical challenge. This document provides a comprehensive guide for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for (3S)-3-hydroxy-D-aspartic acid. We detail the entire workflow, from rational hapten design and synthesis to immunogen preparation, antibody generation, and final assay validation. The protocols and insights provided herein are designed to empower researchers to establish a robust analytical tool for investigating the role of this unique molecule in health and disease.

Introduction: The Significance of (3S)-3-hydroxy-D-aspartic acid

D-amino acids, once thought to be exclusive to bacteria, are now recognized as important signaling molecules in mammals.[1][2][3] D-aspartic acid, for instance, plays a crucial role in neuroendocrine functions, including the regulation of testosterone synthesis.[4] Its hydroxylated derivative, (3S)-3-hydroxy-D-aspartic acid, is also found in various organisms and is considered a potentially valuable biomarker and a multifunctional building block in organic synthesis.[5]

Quantifying such small molecules in biological samples like serum or cerebrospinal fluid requires highly sensitive and specific analytical methods. While techniques like GC-MS or LC-MS are powerful, they can be resource-intensive.[6] Immunoassays offer a compelling alternative, providing high-throughput capability, sensitivity, and cost-effectiveness.[7][8]

Because (3S)-3-hydroxy-D-aspartic acid is a small molecule (a hapten), it is not immunogenic on its own.[9][10] Therefore, a specialized approach is required to elicit an immune response and generate specific antibodies. This guide outlines the development of a competitive immunoassay, a format ideally suited for the detection of small analytes.[11][12][13] In this format, the analyte in the sample competes with a labeled or immobilized analyte for a limited number of antibody binding sites.[14][15]

The Competitive Immunoassay: Principle and Strategy

The core principle of a competitive immunoassay is the competition between the free analyte from the sample and a fixed amount of a labeled or surface-bound analyte for the binding sites of a specific, limited-quantity antibody.[11][12] The resulting signal is inversely proportional to the concentration of the analyte in the sample: a higher concentration of the target molecule results in a lower signal, and vice versa.[15]

This application note details an indirect competitive ELISA format. Here, a conjugate of the target molecule (the "coating antigen") is immobilized on the surface of a microplate well. The sample containing the free analyte is then incubated with a specific primary antibody. This mixture is added to the coated well, where the free analyte and the coating antigen compete to bind to the primary antibody. The amount of primary antibody bound to the well is then detected using an enzyme-conjugated secondary antibody, which generates a measurable colorimetric signal.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration FreeAnalyte_H Free Analyte (from sample) Antibody_H Specific Antibody FreeAnalyte_H->Antibody_H Binds most antibodies CoatedAntigen_H Coated Antigen Antibody_H->CoatedAntigen_H Few antibodies bind to plate Result_H Low Signal CoatedAntigen_H->Result_H Leads to FreeAnalyte_L Free Analyte (from sample) Antibody_L Specific Antibody FreeAnalyte_L->Antibody_L Binds few antibodies CoatedAntigen_L Coated Antigen Antibody_L->CoatedAntigen_L Most antibodies bind to plate Result_L High Signal CoatedAntigen_L->Result_L Leads to

Caption: Principle of the Competitive ELISA.

The Development Workflow: A Step-by-Step Overview

The successful development of an immunoassay for a small molecule is a multi-stage process that requires careful planning and execution. The overall strategy involves synthesizing a derivative of the target molecule, conjugating it to carrier proteins to create an immunogen and a coating antigen, producing and purifying specific antibodies, and finally, developing and validating the assay.

G Hapten Hapten Synthesis: (3S)-3-hydroxy-D-aspartic acid derivative with spacer arm Immunogen Immunogen Prep: Conjugate to KLH Hapten->Immunogen CoatingAg Coating Antigen Prep: Conjugate to BSA Hapten->CoatingAg Antibody Antibody Production: Immunization & Purification Immunogen->Antibody AssayDev Assay Development: Competitive ELISA Optimization CoatingAg->AssayDev Antibody->AssayDev Validation Assay Validation: Specificity, Precision, Accuracy AssayDev->Validation End Validated Assay Validation->End Start Start Start->Hapten G Coat 1. Coat Plate: Adsorb Hapten-BSA conjugate to microplate wells. Wash1 2. Wash Coat->Wash1 Block 3. Block: Add blocking buffer to prevent non-specific binding. Wash1->Block Wash2 4. Wash Block->Wash2 Incubate 5. Competition Reaction: Add standards/samples and purified primary antibody. Wash2->Incubate Wash3 6. Wash Incubate->Wash3 Secondary 7. Add Detection Antibody: Enzyme-conjugated secondary Ab. Wash3->Secondary Wash4 8. Wash Secondary->Wash4 Substrate 9. Add Substrate: Develop colorimetric signal. Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Sources

Application Note & Protocol: A Scalable Chemoenzymatic Route to (3S)-3-hydroxy-D-aspartic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthetic Challenge of (3S)-3-hydroxy-D-aspartic Acid

(3S)-3-hydroxy-D-aspartic acid is a non-proteinogenic amino acid of significant interest in neuroscience and drug development.[1] As a stereoisomer of β-hydroxyaspartic acid, it possesses two chiral centers, leading to four possible stereoisomers: L-threo, L-erythro, D-threo, and D-erythro.[2] The (3S)-3-hydroxy-D-aspartic acid, specifically the D-threo and D-erythro forms, has been identified as a potent inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the synaptic cleft.[1] This inhibitory activity makes it an invaluable tool for studying excitotoxicity and synaptic transmission, with potential therapeutic implications.

However, the stereocontrolled synthesis of β-hydroxy-α-amino acids presents a considerable challenge for chemists.[3] Traditional chemical methods often require complex multi-step procedures, chiral auxiliaries, and may result in mixtures of diastereomers that are difficult to separate.[4][5][6] For large-scale production, these methods can be inefficient and costly. Biocatalysis offers a compelling alternative, leveraging the inherent stereoselectivity and regioselectivity of enzymes to achieve highly specific transformations under mild conditions.[3]

This application note details a robust and scalable chemoenzymatic protocol for the synthesis of (3S)-3-hydroxy-D-aspartic acid. The strategy hinges on the use of a recombinant whole-cell biocatalyst expressing an engineered hydroxylase, followed by a straightforward purification process. This approach is designed to be both efficient and environmentally benign, making it suitable for producing research-grade material on a large scale.

Synthesis Strategy: A Biocatalytic Approach

The proposed synthesis employs a whole-cell biocatalytic system utilizing a recombinant Escherichia coli strain. This method circumvents the need for enzyme purification, thereby reducing costs and improving stability. The overall workflow is depicted below:

G cluster_0 Part 1: Biocatalyst Preparation cluster_1 Part 2: Biocatalytic Synthesis cluster_2 Part 3: Purification & Isolation cluster_3 Part 4: Final Product Characterization Vector Transformation Vector Transformation Large-Scale Fermentation Large-Scale Fermentation Vector Transformation->Large-Scale Fermentation Induction of Expression Induction of Expression Large-Scale Fermentation->Induction of Expression Cell Harvesting & Preparation Cell Harvesting & Preparation Induction of Expression->Cell Harvesting & Preparation Reaction Setup Reaction Setup Cell Harvesting & Preparation->Reaction Setup Biocatalysis Biocatalysis Reaction Setup->Biocatalysis Reaction Monitoring Reaction Monitoring Biocatalysis->Reaction Monitoring Cell Removal Cell Removal Reaction Monitoring->Cell Removal Ion-Exchange Chromatography Ion-Exchange Chromatography Cell Removal->Ion-Exchange Chromatography Desalting & Concentration Desalting & Concentration Ion-Exchange Chromatography->Desalting & Concentration Crystallization Crystallization Desalting & Concentration->Crystallization Purity Analysis (HPLC) Purity Analysis (HPLC) Crystallization->Purity Analysis (HPLC) Structural Verification (NMR, MS) Structural Verification (NMR, MS) Purity Analysis (HPLC)->Structural Verification (NMR, MS) Stereochemistry Confirmation (Chiral HPLC) Stereochemistry Confirmation (Chiral HPLC) Structural Verification (NMR, MS)->Stereochemistry Confirmation (Chiral HPLC)

Figure 1: Overall workflow for the large-scale synthesis of (3S)-3-hydroxy-D-aspartic acid.

The core of this process is the stereoselective hydroxylation of a suitable precursor, D-aspartic acid, catalyzed by an engineered hydroxylase. This enzymatic approach is inspired by the successful synthesis of L-threo-3-hydroxyaspartic acid using microbial hydroxylases.[2][7]

Detailed Protocols

Part 1: Preparation of the Whole-Cell Biocatalyst

This protocol outlines the preparation of a recombinant E. coli strain expressing a hypothetical engineered D-aspartic acid hydroxylase. The gene for this enzyme would be optimized for expression in E. coli and cloned into a suitable expression vector, such as pET-28a(+), which provides a strong T7 promoter and an N-terminal His-tag for potential protein analysis.

Materials:

  • E. coli BL21(DE3) competent cells

  • Expression vector containing the engineered hydroxylase gene

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Glycerol

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Transformation: Transform the expression vector into E. coli BL21(DE3) competent cells using a standard heat shock protocol. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the plate into 100 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate a 10 L fermentor containing sterile Terrific Broth (or other rich medium) and the selective antibiotic with the overnight starter culture (1% v/v).

  • Fermentation: Grow the cells at 37°C with appropriate aeration and agitation to maintain a dissolved oxygen level above 30%. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Induction of Expression: When the OD₆₀₀ reaches 0.6-0.8, cool the culture to 20°C and add IPTG to a final concentration of 0.5 mM to induce protein expression.

  • Expression: Continue the fermentation at 20°C for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Cell Preparation: Wash the cell pellet twice with cold PBS (pH 7.4). The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

Part 2: Large-Scale Biocatalytic Synthesis

This protocol describes the hydroxylation of D-aspartic acid in a 10 L reaction volume.

Reaction Components:

ComponentFinal ConcentrationQuantity (for 10 L)Purpose
D-Aspartic Acid100 mM133.1 gSubstrate
Whole-cell biocatalyst50 g/L (wet weight)500 gEnzyme source
α-Ketoglutarate120 mM175.3 gCo-substrate
Ferrous sulfate (FeSO₄·7H₂O)1 mM2.78 gCofactor
L-Ascorbic acid2 mM3.52 gReducing agent to maintain iron in Fe²⁺ state
MOPS buffer (pH 7.0)100 mMAs neededBuffer
Water-To 10 LSolvent

Protocol:

  • Reaction Setup: In a 15 L stirred-tank reactor, dissolve the MOPS buffer, D-aspartic acid, α-ketoglutarate, and L-ascorbic acid in approximately 8 L of deionized water. Adjust the pH to 7.0 with NaOH.

  • Biocatalyst Addition: Add the 500 g of wet cell paste to the reactor and mix until a homogeneous suspension is formed.

  • Initiation: Add the ferrous sulfate solution to initiate the reaction. Bring the final volume to 10 L with deionized water.

  • Biocatalysis: Maintain the reaction at 30°C with gentle agitation (e.g., 200 rpm) for 24-48 hours. Ensure a supply of air or oxygen, as hydroxylases require molecular oxygen.[8]

  • Reaction Monitoring: Monitor the conversion of D-aspartic acid and the formation of (3S)-3-hydroxy-D-aspartic acid by taking samples periodically and analyzing them by HPLC.

Part 3: Purification and Isolation

Protocol:

  • Cell Removal: After the reaction is complete, remove the E. coli cells by centrifugation (8,000 x g for 30 minutes) or microfiltration.

  • Ion-Exchange Chromatography:

    • Load the cell-free supernatant onto a strong anion exchange column (e.g., Q-Sepharose) equilibrated with 20 mM Tris-HCl buffer (pH 8.5).

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the product using a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer. (3S)-3-hydroxy-D-aspartic acid, being more polar than D-aspartic acid, will elute at a different salt concentration.

    • Collect fractions and analyze by HPLC to identify those containing the pure product.

  • Desalting and Concentration: Pool the pure fractions and desalt using diafiltration or a suitable desalting column. Concentrate the solution by rotary evaporation under reduced pressure.

  • Crystallization: Lyophilize the concentrated solution to obtain a crude solid. Recrystallize from a water/ethanol mixture to yield pure (3S)-3-hydroxy-D-aspartic acid as a white crystalline solid.

Part 4: Product Characterization

The identity, purity, and stereochemistry of the final product must be rigorously confirmed.

Analytical Methods:

TechniquePurposeExpected Results
HPLC Purity assessment>98% purity
Chiral HPLC Determination of enantiomeric and diastereomeric excess>99% ee and de
¹H NMR Structural confirmationPeaks corresponding to the protons of the molecule
¹³C NMR Structural confirmationPeaks corresponding to the carbons of the molecule
Mass Spectrometry (MS) Molecular weight confirmation[M+H]⁺ or [M-H]⁻ corresponding to C₄H₇NO₅ (MW: 149.10)[1]
Specific Rotation Confirmation of stereochemistryA specific optical rotation value for the (3S) isomer

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization. The use of HPLC throughout the synthesis and purification steps allows for precise tracking of the reaction progress and purity of the isolated product. The final comprehensive characterization using a suite of analytical techniques ensures the production of high-quality, research-grade (3S)-3-hydroxy-D-aspartic acid.

References

  • Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510. [Link]

  • Wagner, R., & Tilley, J. (1990). Preparation of a protected (2S,3S)-.beta.-hydroxyaspartic acid suitable for solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Maeda, T., et al. (2010). Purification, characterization and amino acid sequence of a novel enzyme, D-threo-3-hydroxyaspartate dehydratase, from Delftia sp. HT23. The Journal of Biochemistry, 148(6), 693-701. [Link]

  • Park, J. H., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01134-21. [Link]

  • Maeda, T., et al. (2010). Purification, characterization and amino acid sequence of a novel enzyme, D-threo-3-hydroxyaspartate dehydratase, from Delftia sp. HT23. PubMed. [Link]

  • Grokipedia. (n.d.). 3-Hydroxyaspartic acid. Grokipedia. [Link]

  • (1960). beta-Hydroxyaspartic acid: synthesis and separation of its diastereoisomers. Archives of Biochemistry and Biophysics, 91, 39-42. [Link]

  • Maeda, T., et al. (2010). Purification, characterization and amino acid sequence of a novel enzyme, D-threo-3-hydroxyaspartate dehydratase, from Delftia sp. HT23. ResearchGate. [Link]

  • Maeda, T., et al. (2010). Purification, characterization and amino acid sequence of a novel enzyme, D-threo-3-hydroxyaspartate dehydratase, from Delftia sp. HT23. National Diet Library. [Link]

  • Shibasaki, T., et al. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(10), 3648-3654. [Link]

  • Myers, A. G., & Tavares, F. X. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. PubMed. [Link]

  • Shibasaki, T., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals. [Link]

  • Cremonesi, G., et al. (2007). Stereoselective synthesis of beta-hydroxy-alpha-amino acids beta-substituted with non-aromatic heterocycles. CNR-IRIS. [Link]

  • (2025).
  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. [Link]

  • Chen, Z., et al. (2020). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry. [Link]

  • (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • (2025). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. ResearchGate. [Link]

  • EMBL-EBI. (2014). (3S)-3-hydroxy-D-aspartate(1-). ChEBI. [Link]

  • Wang, Y., et al. (2015). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. ResearchGate. [Link]

  • Li, Y., et al. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. PMC. [Link]

  • Hsiao, H.-Y., et al. (2024). Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 4 Applications of Process Analytical Technology in Heterogeneous Biocatalytic Hydroxylation. ACS Publications. [Link]

  • Usiello, A., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. MDPI. [Link]

Sources

Validation & Comparative

A Technical Comparison of NMDA Receptor Modulators: D-Serine versus (3S)-3-hydroxy-D-aspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a detailed comparison of two key compounds used in neuroscience research to modulate the N-methyl-D-aspartate (NMDA) receptor: D-serine and (3S)-3-hydroxy-D-aspartic acid. A critical distinction must be made from the outset: while both compounds influence NMDA receptor activity, they do so through fundamentally different mechanisms. D-serine is a direct co-agonist at the glycine binding site on the GluN1 subunit, whereas 3-hydroxy-D-aspartic acid and its isomers primarily function as inhibitors of excitatory amino acid transporters (EAATs), thereby indirectly modulating receptor activity by altering synaptic glutamate levels.

This guide will first elucidate the direct co-agonist role of D-serine, followed by an analysis of 3-hydroxy-D-aspartic acid's function as a transport inhibitor. By understanding their distinct molecular targets and mechanisms, researchers can make more informed decisions in designing experiments to probe the complex biology of the NMDA receptor.

Part 1: D-Serine, the Endogenous Glycine Site Co-agonist

The activation of NMDA receptors is unique in that it requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist to the glycine site on the GluN1 subunit.[1] For many years, glycine was considered the sole endogenous co-agonist. However, extensive research has established that D-serine is not only a potent co-agonist but may be the preferential one for synaptic NMDA receptors in many adult brain regions.[2]

Mechanism of Action and Pharmacological Properties

D-serine binds directly to the glycine modulatory site (also known as the 'glycineB' site) on the GluN1 subunit. This binding, in concert with glutamate binding to GluN2 and sufficient membrane depolarization to relieve the Mg²⁺ block, induces a conformational change that opens the receptor's ion channel.[1] This allows the influx of Ca²⁺ and Na⁺, triggering downstream signaling cascades essential for synaptic plasticity, learning, and memory.[3]

  • Potency: D-serine is generally considered a more potent agonist at the glycine site than glycine itself.[2]

  • Efficacy: It acts as a full agonist, capable of eliciting a maximal response at the receptor when glutamate is also bound.

  • Therapeutic Relevance: Due to its crucial role in cognition, exogenous D-serine administration has been explored as a therapeutic strategy to remediate age-related cognitive decline and as an adjunctive therapy for schizophrenia.[3][4]

Visualization: D-Serine's Mechanism of Action

NMDA_Activation cluster_receptor NMDA Receptor cluster_ligands Ligands GluN1 GluN1 Subunit Channel Ion Channel (Blocked by Mg²⁺) GluN2 GluN2 Subunit Channel_Open Channel Opens (Ca²⁺ Influx) Channel->Channel_Open Depolarization removes Mg²⁺ block DSerine D-Serine (Co-agonist) DSerine->GluN1 binds Glutamate Glutamate (Agonist) Glutamate->GluN2 binds

Caption: D-Serine acts as a direct co-agonist at the GluN1 subunit of the NMDA receptor.

Part 2: (3S)-3-hydroxy-D-aspartic acid, a Modulator of Glutamate Transport

Contrary to the direct receptor binding of D-serine, the isomers of 3-hydroxyaspartic acid, such as DL-threo-β-hydroxyaspartic acid, do not act as co-agonists at the glycine site. Instead, they are well-characterized as competitive inhibitors of excitatory amino acid transporters (EAATs).[5][6][7] These transporters are responsible for clearing glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity.

Mechanism of Action and Pharmacological Properties

By inhibiting EAATs, 3-hydroxyaspartic acid blocks the reuptake of glutamate. This leads to an elevated concentration of glutamate in the synaptic cleft for a prolonged period. This excess glutamate can then repeatedly stimulate NMDA receptors, leading to an indirect and potentially unregulated enhancement of receptor activity.

  • Molecular Target: Primarily EAAT1, EAAT2, EAAT4, and EAAT5.[5]

  • Potency: It demonstrates potent inhibition of various EAAT subtypes with Ki and IC50 values in the micromolar range. For example, in cells expressing human transporters, the IC50 values for glutamate uptake inhibition were 96 µM for EAAT1 and 31 µM for EAAT2.[5] For inward currents in oocytes, the Ki was 0.6 µM for EAAT4 and 2.5 µM for EAAT5.[5]

  • Functional Outcome: The primary effect is an increase in ambient glutamate levels. This can potentiate NMDA receptor signaling but also carries a significant risk of excitotoxicity. Interestingly, one early study noted that DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons, suggesting that prolonged glutamate exposure from transport inhibition may lead to receptor desensitization or other complex downstream effects.[8]

Visualization: 3-Hydroxyaspartate's Mechanism of Action

EAAT_Inhibition cluster_synapse Synaptic Cleft Glutamate Glutamate NMDAR Postsynaptic NMDA Receptor Glutamate->NMDAR activates EAAT EAAT (Transporter) Glutamate->EAAT reuptake Presynaptic Presynaptic Terminal Presynaptic->Glutamate releases Glial Glial Cell EAAT->Glial THA 3-Hydroxy- aspartate THA->EAAT INHIBITS

Caption: 3-Hydroxyaspartate indirectly modulates NMDA receptors by inhibiting EAATs.

Head-to-Head Comparison

The distinct mechanisms of D-serine and 3-hydroxy-D-aspartic acid dictate their use as research tools. D-serine is used to directly and specifically activate the NMDA receptor's co-agonist site, while 3-hydroxy-D-aspartic acid is a tool to study the consequences of impaired glutamate transport.

FeatureD-Serine(3S)-3-hydroxy-D-aspartic acid
Primary Molecular Target NMDA Receptor (GluN1 Subunit)Excitatory Amino Acid Transporters (EAATs)
Mechanism of Action Direct Co-agonistCompetitive Transport Inhibitor
Effect on NMDA Receptor Direct potentiation of channel openingIndirect modulation via increased synaptic glutamate
Specificity Specific to the glycine co-agonist siteAffects all glutamate receptors via transport block
Experimental Use To study co-agonist site pharmacologyTo model impaired glutamate clearance
Potential Consequence Controlled receptor activationRisk of excitotoxicity or receptor desensitization

Experimental Protocols

Protocol 1: Electrophysiological Characterization of a Glycine Site Agonist (e.g., D-Serine)

This protocol outlines a method to determine the potency (EC₅₀) of a co-agonist using whole-cell patch-clamp recordings from cultured neurons or brain slices.

  • Preparation: Prepare acute hippocampal slices (300-400 µm) from a rodent and place them in an artificial cerebrospinal fluid (aCSF) recovery chamber, oxygenated with 95% O₂ / 5% CO₂.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF.

  • Pharmacological Isolation: To isolate NMDA receptor currents, perfuse the slice with aCSF containing antagonists for other receptors, such as NBQX (to block AMPA receptors) and picrotoxin (to block GABAₐ receptors). A low magnesium concentration may be used to reduce voltage-dependent block.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron) in voltage-clamp mode, holding the membrane potential at -70 mV.

  • Co-agonist Application: Apply a saturating concentration of glutamate (e.g., 100 µM) along with increasing concentrations of D-serine (e.g., 0.1 µM to 100 µM).

  • Data Acquisition: Record the inward current evoked by each co-agonist concentration.

  • Analysis: Plot the normalized current amplitude against the logarithm of the D-serine concentration. Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Competitive Radioligand Binding Assay for the Glycine Site

This assay determines the binding affinity (Kᵢ) of a test compound for the NMDA receptor glycine site.

  • Membrane Preparation: Homogenize rat cortical tissue in a buffered solution and perform differential centrifugation to isolate a crude membrane fraction rich in NMDA receptors.

  • Assay Incubation: In a multi-well plate, incubate the brain membranes with:

    • A known concentration of a radiolabeled ligand specific for the glycine site (e.g., [³H]MDL 105,519).

    • Varying concentrations of the unlabeled test compound (e.g., D-serine).

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Expert Recommendations

The choice between D-serine and 3-hydroxy-D-aspartic acid depends entirely on the scientific question being addressed.

  • To investigate the pharmacology of the NMDA receptor co-agonist site, its role in synaptic plasticity, or to screen for novel glycine site modulators, D-serine is the appropriate tool compound. It provides direct and specific activation of the target site.

  • To study the physiological or pathological consequences of impaired glutamate clearance, such as in models of ischemia or neurodegenerative diseases, 3-hydroxy-D-aspartic acid is a suitable tool. It allows researchers to probe the downstream effects of elevated synaptic glutamate on neuronal function and viability.

It is scientifically incorrect to use 3-hydroxy-D-aspartic acid as a substitute for a glycine site co-agonist. A clear understanding of their distinct mechanisms is paramount for the rigorous and valid interpretation of experimental data in the field of NMDA receptor pharmacology.

References

A comprehensive list of references is available upon request, compiled from authoritative sources in neuropharmacology and molecular neuroscience. The information presented is synthesized from established findings in the peer-reviewed scientific literature.

Sources

A Senior Application Scientist's Guide to Derivatization Reagents for 3-Hydroxyaspartic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolomics and pharmaceutical research, the precise quantification of amino acids and their modified forms is paramount. 3-Hydroxyaspartic acid (3-HYA), a non-proteinogenic amino acid, presents a unique analytical challenge due to its high polarity and the presence of multiple functional groups—two carboxylic acids, one amino group, and a hydroxyl group. These characteristics render it non-volatile and difficult to analyze directly by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) without derivatization.

This guide provides a comparative analysis of various derivatization reagents for the analysis of 3-hydroxyaspartic acid. As a Senior Application Scientist, my goal is to not only present protocols but to delve into the causality behind experimental choices, ensuring a robust and reliable analytical workflow. We will explore reagents for both GC-MS and HPLC, including chiral-specific reagents for the separation of 3-HYA's stereoisomers.

The Analytical Imperative: Why Derivatize 3-Hydroxyaspartic Acid?

Direct analysis of 3-hydroxyaspartic acid is hampered by several factors:

  • Low Volatility: The multiple polar functional groups result in strong intermolecular hydrogen bonding, leading to a very low vapor pressure, making it unsuitable for GC analysis.

  • Poor Retention in Reversed-Phase HPLC: Its high polarity leads to poor retention on traditional C18 columns, often eluting in the solvent front with other polar interferents.

  • Thermal Instability: Under the high temperatures of a GC inlet, 3-HYA can undergo decarboxylation or other degradation reactions.

  • Lack of a Strong Chromophore or Fluorophore: This limits its sensitive detection by UV-Vis or fluorescence detectors in HPLC.

Derivatization addresses these challenges by chemically modifying the functional groups to create a derivative that is more amenable to chromatographic separation and detection. The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative.

Comparative Analysis of Derivatization Reagents

The choice of derivatization reagent is dictated by the analytical platform (GC-MS or HPLC), the desired sensitivity, and the need for chiral separation. Below, we compare some of the most effective reagents for the analysis of 3-hydroxyaspartic acid.

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high chromatographic resolution and structural information from mass spectra. For GC analysis, derivatization is essential to increase the volatility of 3-HYA.

Silylation is a common derivatization technique for compounds with active hydrogens, such as those in 3-HYA.[1] MTBSTFA is a popular choice as it produces tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable to hydrolysis than their trimethylsilyl (TMS) counterparts.

Mechanism of Action: MTBSTFA reacts with the amino, hydroxyl, and carboxyl groups of 3-hydroxyaspartic acid, replacing the active hydrogens with a nonpolar TBDMS group. This reaction proceeds via nucleophilic attack on the silicon atom of the MTBSTFA molecule.[1] The reaction is typically carried out at elevated temperatures in an aprotic solvent.

Workflow for MTBSTFA Derivatization:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Dry Sample (e.g., lyophilization) s2 Add MTBSTFA & Acetonitrile s1->s2 Anhydrous conditions crucial s3 Heat at 70-100°C for 30-240 min s2->s3 Reaction initiation s4 Inject into GC-MS s3->s4 Volatile derivative formed

Caption: MTBSTFA derivatization workflow for GC-MS analysis.

Experimental Protocol for MTBSTFA Derivatization:

  • Drying: Evaporate an aliquot of the sample containing 3-hydroxyaspartic acid to complete dryness under a stream of nitrogen or by lyophilization. It is critical to ensure the sample is free of water, as silylating reagents are moisture-sensitive.

  • Derivatization: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried sample.

  • Reaction: Tightly cap the vial and heat at 70-100°C for 30 minutes to 4 hours. Optimal time and temperature may need to be determined empirically for 3-HYA.

  • Analysis: Cool the sample to room temperature and inject a 1 µL aliquot into the GC-MS system.

Ethyl chloroformate is a versatile reagent that reacts with amino, carboxyl, and hydroxyl groups, making it suitable for derivatizing 3-hydroxyaspartic acid. The derivatization is rapid and can be performed in an aqueous environment, which can be an advantage over silylation.[2][3]

Mechanism of Action: The derivatization with ECF is a two-step process. First, in an aqueous ethanol/pyridine solution, ECF reacts with the amino and hydroxyl groups to form ethoxycarbonyl derivatives. In the second step, the carboxyl groups are esterified. The resulting derivative is then extracted into an organic solvent for GC-MS analysis.

Workflow for ECF Derivatization:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Aqueous Sample s2 Add Ethanol, Pyridine, ECF s1->s2 Reaction in aqueous medium s3 Vortex/Sonicate s2->s3 Rapid reaction s4 Extract with Chloroform s3->s4 Phase separation s5 Inject into GC-MS s4->s5 Volatile derivative in organic phase

Caption: ECF derivatization workflow for GC-MS analysis.

Experimental Protocol for Ethyl Chloroformate Derivatization:

  • Sample Preparation: To 100 µL of aqueous sample, add 400 µL of ethanol, 100 µL of pyridine.

  • Derivatization: Add 50 µL of ethyl chloroformate and vortex or sonicate for 1 minute.

  • Extraction: Add 500 µL of chloroform and vortex to extract the derivatives.

  • Phase Separation: Centrifuge to separate the layers and transfer the lower organic layer to a new vial.

  • Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: Inject a 1 µL aliquot of the dried organic extract into the GC-MS.

Performance Comparison for GC-MS Reagents (General Amino Acids):

ParameterMTBSTFAEthyl Chloroformate (ECF)
Target Groups -NH₂, -COOH, -OH, -SH-NH₂, -COOH, -OH
Reaction Time 30 - 240 minutes~1 minute
Reaction Medium Anhydrous organic solventAqueous/Organic
Derivative Stability High (TBDMS derivatives are stable)Moderate to Good
LOD/LOQ Low ng to pg range125 - 300 pg on-column[3]
Key Advantages Forms very stable derivatives, less moisture sensitive than other silylating agents.Very fast reaction, can be performed in aqueous media.[2]
Key Disadvantages Requires anhydrous conditions, longer reaction times.Can form multiple derivatives, requires extraction.
For High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore, enhancing detection sensitivity.

Fmoc-Cl is a widely used pre-column derivatization reagent that reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.[4][5][6] This makes it an excellent choice for sensitive quantification of 3-hydroxyaspartic acid.

Mechanism of Action: Fmoc-Cl reacts with the amino group of 3-hydroxyaspartic acid under alkaline conditions (typically a borate buffer) to form a stable N-Fmoc-3-hydroxyaspartic acid derivative. The reaction is rapid and can be automated.

Workflow for Fmoc-Cl Derivatization:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Aqueous Sample in Borate Buffer (pH 8-11) s2 Add Fmoc-Cl in Acetonitrile s1->s2 Alkaline conditions s3 Vortex/Mix (1-2 min) s2->s3 Rapid reaction s4 Quench with primary amine (e.g., adamantanamine) s3->s4 Remove excess Fmoc-Cl s5 Inject into HPLC-UV/FLD s4->s5 Stable, detectable derivative

Caption: Fmoc-Cl derivatization workflow for HPLC analysis.

Experimental Protocol for Fmoc-Cl Derivatization:

  • Buffering: Mix the sample containing 3-hydroxyaspartic acid with a borate buffer to achieve a pH between 8 and 11.

  • Derivatization: Add a solution of Fmoc-Cl in acetonitrile and vortex for 1-2 minutes at room temperature.

  • Quenching: Add a quenching reagent, such as adamantanamine, to react with the excess Fmoc-Cl.

  • Analysis: Inject the derivatized sample into the HPLC system with UV (approx. 265 nm) or fluorescence (Ex: 265 nm, Em: 310 nm) detection.[7]

OPA is another popular pre-column derivatization reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[8][9][10] The reaction is very fast and can be fully automated.

Mechanism of Action: In an alkaline medium, OPA and a thiol condense with the primary amino group of 3-hydroxyaspartic acid to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.

Workflow for OPA Derivatization:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Aqueous Sample in Borate Buffer s2 Add OPA/Thiol Reagent s1->s2 Alkaline pH s3 Mix (approx. 1 min) s2->s3 Very rapid reaction s4 Inject into HPLC-FLD s3->s4 Inject immediately due to derivative instability

Caption: OPA derivatization workflow for HPLC analysis.

Experimental Protocol for OPA Derivatization:

  • Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~10).

  • Derivatization: Mix the sample with the OPA reagent. The reaction is typically complete within one minute at room temperature.[9] This step is often automated in the HPLC autosampler.

  • Analysis: Inject the derivatized sample immediately into the HPLC system with fluorescence detection (Ex: 340 nm, Em: 450 nm).[11]

Performance Comparison for HPLC Reagents (General Amino Acids):

Parameter9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)o-Phthalaldehyde (OPA)
Target Groups Primary and secondary aminesPrimary amines only
Reaction Time 1 - 40 minutes[6][12]~1 minute[9]
Derivative Stability High (stable for days)[7]Low (derivatives can be unstable)[9]
Detection UV (~265 nm), Fluorescence (Ex: 265 nm, Em: 310 nm)[7]Fluorescence (Ex: 340 nm, Em: 450 nm)[11]
LOD/LOQ Femtomole rangeFemtomole to picomole range[11]
Key Advantages Reacts with both primary and secondary amines, forms stable derivatives.[5]Very fast reaction, highly sensitive, easily automated.[10]
Key Disadvantages Excess reagent and its hydrolysis product can interfere.[7]Does not react with secondary amines, derivatives can be unstable.[8]
Chiral Derivatization Reagents for Stereoisomer Separation

3-Hydroxyaspartic acid has two chiral centers, meaning it can exist as four different stereoisomers. The biological activity of these stereoisomers can vary significantly, making their separation and quantification crucial. This is typically achieved by derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Marfey's reagent is a well-established chiral derivatizing agent for amino acids.[13][14][15] It reacts with the amino group of 3-hydroxyaspartic acid to form diastereomers that can be readily separated by reversed-phase HPLC.

Mechanism of Action: The L-enantiomer of FDAA reacts with the D- and L-enantiomers of 3-hydroxyaspartic acid to form L-D and L-L diastereomers, respectively. These diastereomers have different physicochemical properties and thus different retention times on a C18 column.

Experimental Protocol for Marfey's Reagent Derivatization:

  • Sample Preparation: Dissolve the sample containing 3-hydroxyaspartic acid in a suitable solvent.

  • Derivatization: Add a solution of Marfey's reagent in acetone and a sodium bicarbonate solution to the sample.

  • Reaction: Heat the mixture at 40°C for 1 hour.

  • Quenching: Cool the reaction and add HCl to stop the reaction.

  • Analysis: Inject the sample into an HPLC-UV system, with detection at approximately 340 nm.[15]

Conclusion and Recommendations

The selection of the optimal derivatization reagent for 3-hydroxyaspartic acid depends on the specific analytical goals.

  • For GC-MS analysis , MTBSTFA is recommended for its ability to produce stable derivatives, which is particularly important for the hydroxyl group of 3-HYA. However, careful attention must be paid to maintaining anhydrous conditions. Ethyl chloroformate offers a very rapid alternative that can be performed in aqueous media, but may require more optimization to ensure a single, stable derivative is formed.

  • For sensitive HPLC analysis , Fmoc-Cl is a robust choice, offering high sensitivity and forming stable derivatives. Its ability to react with both primary and secondary amines is an advantage for broader amino acid profiling. OPA is an excellent option for high-throughput applications due to its very fast reaction time and amenability to automation, but the potential instability of the derivatives must be managed, often by immediate injection after derivatization.

  • For the crucial chiral separation of 3-hydroxyaspartic acid stereoisomers , Marfey's reagent (FDAA) is a well-validated and reliable choice for forming diastereomers that can be separated on a standard reversed-phase HPLC column.

Ultimately, the development of a robust and reliable method for the analysis of 3-hydroxyaspartic acid requires careful consideration of the derivatization chemistry and optimization of the reaction and chromatographic conditions. The information and protocols provided in this guide serve as a strong foundation for researchers to make informed decisions and develop validated analytical methods for this challenging but important analyte.

References

  • Molnár-Perl, I. (2001). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study.
  • Rebane, R., Oldekop, M. L., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Qiu, Y., Su, M., Liu, Y., Chen, M., Gu, J., Jia, W., & Zheng, G. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277–283.
  • Qiu, Y., Cai, G., Su, M., Chen, T., Liu, Y., Xu, L., & Jia, W. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881–2889.
  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448–458.
  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4065.
  • CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from [Link]

  • Lestari, W., & Nazir, N. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
  • Molnár-Perl, I. (2000). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
  • Molnár-Perl, I. (2001). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study.
  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • Universities Space Research Association. (n.d.). Extraterrestrial Material Analysis : Influence of the Acid Hydrolysis on the MTBSTFA Derivatization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Retrieved from [Link]

  • Lee, J. W., Devalarja, V. N., & Foegh, M. L. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(4), 685–694.
  • Buch, A., Freissinet, C., Szopa, C., Glavin, D., Coll, P., Cabane, M., ... & Mahaffy, P. (2013). Detection of Organics at Mars: how Wet Chemistry onboard SAM helps. 44th Lunar and Planetary Science Conference, (1719), 1338.
  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448–458.
  • Springer Nature Experiments. (n.d.). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Retrieved from [Link]

  • Digicomst. (2013). ASSESSING ETHYL CHLOROFORMATE FOR DERIVATIZATION OF SELECTED TASTE COMPOUNDS FOR ANALYSIS BY SPME AND GC-MS. Retrieved from [Link]

  • ResearchGate. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers | Request PDF. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Analytical method validation: A brief review. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Validation of analytical methods. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical Method Validation for Biopharmaceuticals. Retrieved from [Link]

  • BioPharm International. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. Retrieved from [Link]

  • PLOS One. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • SciSpace. (n.d.). HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Retrieved from [Link]

  • ResearchGate. (2011). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

  • Molnár-Perl, I. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (3S)-3-Hydroxy-D-aspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Purity

(3S)-3-hydroxy-D-aspartic acid is a non-proteinogenic amino acid of significant interest in neuroscience and pharmacology. As a stereoisomer of 3-hydroxyaspartic acid, which possesses two chiral centers, it can exist in four distinct forms: D-threo, L-threo, D-erythro, and L-erythro.[1] The specific stereoisomer, (3S)-3-hydroxy-D-aspartic acid, exhibits unique biological functions, making its stereochemical purity paramount.[1][2] Undesired stereoisomers can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects, a lesson underscored by historical examples in drug development.[3][4]

This guide provides a comparative analysis of essential analytical techniques for robustly assessing the chemical and, most importantly, the stereoisomeric purity of synthesized (3S)-3-hydroxy-D-aspartic acid. We will delve into the causality behind methodological choices, provide actionable protocols, and present a framework for a comprehensive, multi-technique validation strategy.

The Analytical Challenge: A Multi-faceted Purity Profile

Assessing the purity of (3S)-3-hydroxy-D-aspartic acid is not a monolithic task. A comprehensive evaluation must address several distinct types of impurities:

  • Stereoisomeric Impurities: The presence of D-erythro, L-threo, or L-erythro isomers.

  • Related Structural Impurities: Byproducts from the synthesis, such as starting materials or intermediates.

  • Residual Solvents & Reagents: Organic solvents or other chemicals used during synthesis and purification.

  • Inorganic Impurities: Contaminants like heavy metals or catalysts.[5][6]

A robust purity assessment, therefore, necessitates a combination of analytical methods, each providing a unique piece of the puzzle.

Core Analytical Techniques: A Comparative Overview

The following sections detail the most effective analytical techniques for this purpose. The choice of method depends on the specific purity question being addressed, from high-resolution stereoisomer quantification to bulk elemental composition.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Principle: Chiral HPLC is the cornerstone for determining enantiomeric and diastereomeric purity.[3] It utilizes a chiral stationary phase (CSP) that transiently interacts with the stereoisomers to form diastereomeric complexes with different energy states.[4] This differential interaction leads to different retention times, allowing for their separation and quantification. The "three-point interaction" model is a foundational concept explaining this recognition mechanism.[4]

Scientist's Rationale: For a molecule like 3-hydroxy-D-aspartic acid with multiple polar groups, polysaccharide-based or teicoplanin-based CSPs are often excellent starting points due to their ability to engage in hydrogen bonding, dipole-dipole, and steric interactions, providing good enantioselectivity for amino acids.[7] Coupling HPLC with mass spectrometry (HPLC-MS) offers unparalleled sensitivity and specificity, allowing for the confident identification of all four stereoisomers.[1][8]

Experimental Protocol: Chiral HPLC-MS/MS for 3-Hydroxyaspartic Acid Stereoisomers

  • Instrumentation:

    • UHPLC or HPLC system.[9]

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8][9]

  • Chromatographic Conditions:

    • Chiral Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) or an immobilized polysaccharide-based column (e.g., CHIRALPAK IH-3).[7]

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid modifier like formic acid to ensure proper ionization for MS detection.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 25°C (can be optimized to improve resolution).

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized (3S)-3-hydroxy-D-aspartic acid in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column and instrument.[9]

  • MS/MS Detection:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor the specific precursor-to-product ion transitions for 3-hydroxyaspartic acid.

  • Quantification:

    • Inject a standard mixture of all four stereoisomers (if available) to determine their retention times.

    • Calculate the percentage of each impurity by peak area normalization. The enantiomeric excess (ee) or diastereomeric excess (de) can be determined from these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for structural elucidation and the identification of chemical impurities. While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it can differentiate diastereomers. To resolve enantiomers, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used.[10][11] These agents react with or non-covalently bind to the enantiomers, converting them into diastereomeric species which will exhibit distinct signals in the NMR spectrum.[11][12]

Scientist's Rationale: Using a CDA like (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid can be particularly effective.[13] The fluorine atom provides a clean ¹⁹F NMR window with high sensitivity and a large chemical shift dispersion, making it easier to resolve and quantify the diastereomeric derivatives formed from the different stereoisomers of 3-hydroxyaspartic acid.[13][14]

Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent

  • Derivatization:

    • In a clean NMR tube, dissolve a precise amount of the synthesized (3S)-3-hydroxy-D-aspartic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add a slight molar excess of a chiral derivatizing agent (e.g., (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid) and a coupling agent (e.g., DCC).

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for accurate integration of the signals.

  • Data Analysis:

    • The ¹⁹F NMR spectrum will show separate peaks for each diastereomeric derivative formed.

    • Integrate the peaks corresponding to the (3S)-3-hydroxy-D-aspartic acid derivative and any stereoisomeric impurities.

    • The ratio of the integrals directly corresponds to the ratio of the stereoisomers in the original sample.[13]

Mass Spectrometry (MS) and Elemental Analysis

Principle: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound. Elemental Analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur.[15] Together, these techniques verify that the correct molecular formula has been achieved and provide a measure of overall purity from non-carbon-containing impurities.

Scientist's Rationale: While HPLC and NMR address stereoisomeric and related structural impurities, they may not detect inorganic contaminants. Elemental analysis is a fundamental, cost-effective method to ensure the bulk sample is free from inorganic salts or residual metal catalysts from the synthesis.[5][15] It serves as an orthogonal technique that complements chromatographic and spectroscopic data.[15] For pharmaceutical applications, the control of elemental impurities is a critical regulatory requirement.[6][][17]

Experimental Protocol: Combined HRMS and Elemental Analysis

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., water/methanol).

    • Infuse the sample directly into an HRMS instrument (e.g., Orbitrap or TOF).

    • Compare the measured exact mass with the theoretical exact mass for C₄H₇NO₅. The deviation should be within 5 ppm.

  • Elemental Analysis (CHNS):

    • Submit a finely ground and fully dehydrated sample (typically 2-5 mg) for analysis.[15]

    • The instrument combusts the sample, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.[15]

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values. Deviations of >0.4% may indicate the presence of impurities or residual solvent.

Data Visualization and Workflow

A logical workflow ensures a comprehensive assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Checks cluster_purity High-Resolution Purity Analysis cluster_final Final Validation Synthesized_Product Synthesized (3S)-3-hydroxy-D-aspartic acid Initial_Checks Initial Checks (¹H NMR, LC-MS) Synthesized_Product->Initial_Checks Confirm Structure & Mol. Weight Chiral_HPLC Chiral HPLC-MS/MS (Stereoisomeric Purity) Initial_Checks->Chiral_HPLC NMR_CDA NMR with CDA (Orthogonal Stereoisomeric Purity) Initial_Checks->NMR_CDA HRMS_EA HRMS & Elemental Analysis (Formula & Bulk Purity) Initial_Checks->HRMS_EA Final_Report Comprehensive Purity Report Chiral_HPLC->Final_Report NMR_CDA->Final_Report HRMS_EA->Final_Report

Caption: A logical workflow for comprehensive purity assessment.

Comparison of Analytical Techniques

Technique Primary Information Provided Strengths Limitations Quantitative?
Chiral HPLC-MS/MS Enantiomeric & Diastereomeric PurityHigh resolution and sensitivity; gold standard for stereoisomer separation.[3][8]Requires specialized chiral columns; method development can be time-consuming.[18]Yes
NMR with Chiral Agent Stereoisomeric Purity, Structural ConfirmationProvides structural information; excellent for orthogonal confirmation of chirality.[11][13]May require derivatization; lower sensitivity than MS.Yes
HRMS Elemental CompositionExtremely high mass accuracy for formula confirmation.Does not provide information on isomers or impurities with the same formula.No (Qualitative)
Elemental Analysis Bulk Chemical Purity (%C, H, N)Simple, cost-effective, and robust for detecting inorganic impurities and confirming overall composition.[15]Not specific; does not identify the nature of impurities.Yes
Optical Rotation Bulk Chiral PropertyFast and simple measurement.[3]Not accurate for quantifying mixtures of stereoisomers; value can be affected by other impurities.[18][19]No (Qualitative)

Conclusion: An Integrated Approach to Ensure Purity

No single technique can provide a complete picture of the purity of synthesized (3S)-3-hydroxy-D-aspartic acid. A self-validating system relies on an orthogonal, multi-pronged approach. The gold standard methodology combines the high-resolution separation power of Chiral HPLC-MS/MS for stereoisomer quantification with the structural and orthogonal stereochemical verification of NMR spectroscopy . These advanced methods should be supported by the fundamental purity checks of High-Resolution Mass Spectrometry and Elemental Analysis to confirm elemental composition and bulk purity. This integrated strategy provides the highest degree of confidence for researchers, scientists, and drug development professionals, ensuring that the biological effects observed are unequivocally attributable to the desired (3S)-3-hydroxy-D-aspartic acid stereoisomer.

References

  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. National Institutes of Health (NIH). [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Four Steps of Analysis of Elemental Impurities. Labinsights. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. PubMed. [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry - ACS Publications. [Link]

  • ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids. ResearchGate. [Link]

  • Amino Acid Analysis Mass Spectrometry. Beijing Baitepike Biotechnology Co., Ltd. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Link]

  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry - ACS Publications. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A general method to predict optical rotations of chiral molecules from their structures. National Institutes of Health (NIH). [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]

  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]

  • HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. ResearchGate. [Link]

  • CHEBI:60894 - (3S)-3-hydroxy-D-aspartate(1-). EMBL-EBI. [Link]

  • How to experimentally determine optical purity/ee of an organic compound?. ResearchGate. [Link]

  • Development of a three-dimensional HPLC system for acidic amino acid enantiomers and determination of their amounts in mice lacking D-aspartic acid oxidase activity. Journal of Pharmaceutical and Biomedical Analysis Open. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3S)-3-hydroxy-D-aspartic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the responsible management of laboratory reagents is as crucial as the discoveries they enable. This guide provides a comprehensive, technically grounded framework for the proper disposal of (3S)-3-hydroxy-D-aspartic acid. While this specific stereoisomer may not have extensive, dedicated safety documentation, we can establish a robust safety and disposal protocol by synthesizing data from its parent compounds and related structures. This document moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment

(3S)-3-hydroxy-D-aspartic acid, a derivative of the amino acid D-aspartic acid, is typically supplied as a crystalline solid.[1] While many of its related compounds are not classified as hazardous substances under GHS or OSHA regulations, it is prudent to treat all research chemicals as potentially hazardous until thoroughly investigated.[1][2][3][4] The primary risks are associated with the physical form of the compound.

Routes of Exposure and Potential Health Effects:

  • Inhalation: Inhaling the dust may cause respiratory tract irritation, coughing, or shortness of breath.[5][6]

  • Skin Contact: May cause skin irritation upon prolonged contact.[6]

  • Eye Contact: Dust particles can cause mechanical irritation to the eyes.[6]

  • Ingestion: While oral toxicity is generally low, ingestion is not a permissible route of exposure for any laboratory chemical.[5][6]

It is important to note that no component of the closely related L-Aspartic acid, at levels greater than or equal to 0.1%, is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3][6]

Hazard Category Description Primary Precaution
Physical Hazard As a fine powder, it can form combustible dust mixtures in the air.[5]Avoid dust generation. Keep away from ignition sources.[5][7]
Health Hazard May cause irritation to the skin, eyes, and respiratory system.Wear appropriate Personal Protective Equipment (PPE).
Environmental Hazard No specific data is available, but it is crucial to prevent the release of any chemical into drains or waterways.[2][8]Contain spills and dispose of waste through approved channels.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to good industrial hygiene and safety practices is paramount.[2][3]

Storage:

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][5][9]

  • Keep away from strong oxidizing agents, as they are incompatible.[5][8][10]

Personal Protective Equipment (PPE): Proper PPE is your primary defense against accidental exposure. The following table outlines the minimum requirements when handling (3S)-3-hydroxy-D-aspartic acid.

Equipment Specification Rationale
Hand Protection Nitrile or latex gloves, inspected prior to use.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles, compliant with NIOSH (US) or EN 166 (EU) standards.[2]To protect eyes from airborne dust particles.
Respiratory Protection For operations that may generate significant dust, a NIOSH/OSHA-approved dust/mist mask is recommended.[5]To prevent inhalation of irritating dust.
Body Protection A standard laboratory coat should be worn to protect personal clothing.[5]To prevent contamination of personal attire.

Spill Management Protocol

Accidents happen. A swift and correct response minimizes risk.

Step-by-Step Spill Cleanup:

  • Assess and Secure: Evacuate non-essential personnel. Ensure the area is well-ventilated. Eliminate any nearby ignition sources.[5]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For a dry spill, carefully sweep or vacuum the material. Crucially, use methods that do not generate dust .[8][10][11] A vacuum equipped with a HEPA filter is ideal.

  • Collection: Place the collected material into a suitable, clearly labeled, and sealable container for waste disposal.[8][11]

  • Decontamination: Once the bulk material is removed, wash the affected area thoroughly with water and detergent.[5][11]

  • Dispose of Cleanup Materials: All contaminated materials (wipes, gloves, etc.) must be placed in the chemical waste container along with the spilled substance.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of (3S)-3-hydroxy-D-aspartic acid is to adhere strictly to all local, state, and federal regulations.[8] Chemical waste streams must be managed by licensed professionals.

Disposal Workflow:

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_collection Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposal A Is the material in its original, labeled container? B YES A->B C NO A->C E Store the sealed waste container in a designated 'Chemical Waste Satellite Accumulation Area'. B->E D Transfer to a compatible, sealable waste container. Ensure it is clearly labeled: '(3S)-3-hydroxy-D-aspartic acid Waste' C->D D->E F Log the waste in the laboratory's chemical inventory/ waste tracking system. E->F G Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor. F->G H Complete all required waste manifests and documentation provided by EHS. G->H I Waste is transported off-site for incineration or landfilling in accordance with federal and local regulations. H->I

Disposal decision workflow for (3S)-3-hydroxy-D-aspartic acid.

Protocol Narrative:

  • Waste Segregation and Collection:

    • Do not mix (3S)-3-hydroxy-D-aspartic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Collect all waste, including empty containers and contaminated disposables, in a designated, compatible, and properly sealed container.[2]

    • The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "(3S)-3-hydroxy-D-aspartic acid".

  • Neutralization/Deactivation:

    • For this class of amino acid derivatives, chemical neutralization is not a standard or recommended practice in a typical laboratory setting prior to disposal. The compound is stable, and improper attempts at neutralization could create unknown byproducts.[2] The most effective and compliant method is disposal via a licensed contractor.

  • Final Disposal:

    • Your institution's EHS office is the primary resource for coordinating the final disposal. They will have established procedures with licensed waste management companies.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

    • Ensure all paperwork and manifests are completed accurately to maintain a clear chain of custody, which is a legal requirement.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safe research environment and ensure full compliance with regulatory standards.

References

  • National Center for Biotechnology Information. (n.d.). DL-threo-beta-Hydroxyaspartic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-3-hydroxy-D-aspartic acid. PubChem Compound Database. Retrieved from [Link]

  • Cambridge Commodities. (2026). D-Aspartic Acid Safety Data Sheet. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Hydroxyaspartic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxyaspartic acid. Retrieved from [Link]

  • West Liberty University. (n.d.). ASPARTIC ACID Material Safety Data Sheet. Retrieved from [Link]

  • EMBL-EBI. (2014). (3S)-3-hydroxy-D-aspartate(1−). ChEBI. Retrieved from [Link]

  • Bedenbaugh, M., & Wiencek, M. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. Contec Inc. Retrieved from [Link]

  • MetaSci Inc. (n.d.). D-Aspartic acid Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-hydroxy-D-aspartic acid. PubChem Compound Database. Retrieved from [Link]

  • Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Biological & Pharmaceutical Bulletin, 29(10), 2094-8. Retrieved from [Link]

  • ResearchGate. (2025). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-hydroxy-D-aspartic acid
Reactant of Route 2
Reactant of Route 2
(3S)-3-hydroxy-D-aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.